molecular formula C29H31NO4 B12374524 (R)-OP-1074

(R)-OP-1074

Cat. No.: B12374524
M. Wt: 457.6 g/mol
InChI Key: KDVXAPCZVZMPMU-SONOPUAISA-N
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Description

(R)-OP-1074 is a useful research compound. Its molecular formula is C29H31NO4 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol

InChI

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29-/m1/s1

InChI Key

KDVXAPCZVZMPMU-SONOPUAISA-N

Isomeric SMILES

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O

Origin of Product

United States

Foundational & Exploratory

(R)-OP-1074: A Comprehensive Technical Guide on its Mechanism of Action as a Pure Antiestrogen and Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-OP-1074 is a novel investigational agent identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD). Its unique mechanism of action, centered on the specific disruption of the estrogen receptor alpha (ERα) helix 12, confers complete antagonistic activity without any partial agonist effects. This property makes this compound a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer, particularly in cases of resistance to current endocrine therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by a compilation of key experimental data, detailed protocols, and visual representations of its molecular interactions and signaling pathways.

Core Mechanism of Action: Disruption of ERα Helix 12 and Subsequent Degradation

The primary mechanism of action of this compound involves its direct interaction with the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). Unlike selective estrogen receptor modulators (SERMs) that can exhibit dual agonist/antagonist effects, this compound functions as a pure antagonist.[1]

The key to its pure antiestrogenic activity lies in the specific stereochemistry of its methyl-pyrrolidine side chain.[1] This R-stereoisomer induces a conformational change in ERα that specifically disrupts the positioning of helix 12, a critical region for coactivator binding and transcriptional activation. By preventing helix 12 from adopting an active conformation, this compound effectively blocks the downstream signaling cascade that leads to the transcription of estrogen-responsive genes.

Furthermore, the altered conformation of the ERα protein induced by this compound marks it for degradation by the cellular proteasome machinery. This dual action of antagonizing and degrading ERα leads to a profound and sustained inhibition of estrogen signaling in cancer cells.

Below is a diagram illustrating the proposed signaling pathway of this compound.

OP1074_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer (Helix 12 in Agonist Conformation) ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERa_OP1074 ERα-(R)-OP-1074 Complex (Helix 12 Disrupted) ERa_inactive->ERa_OP1074 Conformational Change OP1074 This compound OP1074->ERa_inactive Binds Proteasome Proteasome Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degrades ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds Gene_Transcription Gene Transcription (Proliferation, etc.) ERE->Gene_Transcription Promotes No_Transcription Inhibition of Gene Transcription ERE->No_Transcription ERa_OP1074->Proteasome Targeted for Degradation ERa_OP1074->ERE Binding Blocked

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValue
Inhibition of E2-stimulated Transcription-IC507.03 ± 0.05 nM
Alkaline Phosphatase (AP) Activity (Agonist Mode)IshikawaMax Activity (at 1 nM)8% of E2 control
Antagonism of E2-stimulated AP ActivityIshikawaIC50~20 nM

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

Treatment GroupDoseRoute of AdministrationOutcome
This compound100 mg/kgOral (twice daily)Tumor shrinkage
Tamoxifen100 mg/kgOral (daily)-
Fulvestrant100 mg/kgSubcutaneous (daily)-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Uterotrophic Assay

This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.

  • Animal Model: Ovariectomized BALB/c mice.

  • Procedure:

    • Animals are treated daily for three days with the test compound or vehicle control.

    • A positive control group receives 17β-estradiol (E2) to induce uterine growth.

    • For antagonist testing, a group receives both E2 and the test compound.

    • On the fourth day, animals are euthanized, and the uteri are excised and weighed (wet weight).

  • Endpoint: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in E2-induced uterine weight indicates anti-estrogenic activity.

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of a compound in a tumor model that is resistant to standard-of-care tamoxifen.

  • Cell Line: MCF7/HER2/neu human breast cancer cells.

  • Animal Model: Ovariectomized athymic nude mice.

  • Procedure:

    • MCF7/HER2/neu cells are implanted into the mice, which are also implanted with estrogen pellets to support initial tumor growth.

    • Once tumors are established, treatment with this compound, tamoxifen, or fulvestrant is initiated.

    • Tumor volume is measured regularly throughout the study.

  • Endpoint: The primary endpoint is the change in tumor volume over time. A reduction in tumor volume indicates anti-tumor efficacy.

Alkaline Phosphatase (AP) Activity Assay

This in vitro assay is used to distinguish between pure antiestrogens and SERMs by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme.

  • Cell Line: Ishikawa human endometrial adenocarcinoma cells.

  • Procedure:

    • Cells are treated with the test compound in the presence or absence of E2 for a specified period.

    • AP activity is then measured using a colorimetric or fluorometric substrate.

  • Endpoint: Pure antiestrogens do not induce AP activity in the absence of E2 (agonist mode) and completely block E2-induced AP activity (antagonist mode).

Inhibition of E2-Stimulated Transcription

This in vitro assay quantifies the ability of a compound to inhibit estrogen-driven gene transcription.

  • System: Cells (e.g., SK-BR-3) are transiently transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

  • Procedure:

    • Transfected cells are treated with the test compound in the presence of E2.

    • After an incubation period, the activity of the reporter gene product (e.g., luciferase) is measured.

  • Endpoint: The concentration of the compound that inhibits 50% of the E2-stimulated reporter activity is determined as the IC50 value.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.

Uterotrophic_Assay_Workflow start Start: Ovariectomized Mice treatment Daily Treatment (3 days) start->treatment groups Treatment Groups: - Vehicle - E2 (Positive Control) - this compound - E2 + this compound treatment->groups euthanasia Euthanasia on Day 4 groups->euthanasia dissection Uteri Dissection euthanasia->dissection weighing Measure Uterine Wet Weight dissection->weighing analysis Data Analysis: Compare group means weighing->analysis end Conclusion: Estrogenic or Antiestrogenic Activity analysis->end

Figure 2: Uterotrophic Assay Experimental Workflow.

Xenograft_Model_Workflow start Start: Ovariectomized Nude Mice + Estrogen Pellets implantation Implant MCF7/HER2/neu Cells start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth treatment Initiate Treatment: - this compound - Tamoxifen - Fulvestrant tumor_growth->treatment monitoring Regularly Measure Tumor Volume treatment->monitoring endpoint Endpoint: Change in Tumor Volume monitoring->endpoint conclusion Conclusion: Anti-Tumor Efficacy endpoint->conclusion

Figure 3: Tamoxifen-Resistant Xenograft Model Workflow.

Conclusion

This compound represents a significant advancement in the development of endocrine therapies for ER+ breast cancer. Its dual mechanism of pure ERα antagonism and degradation, driven by the specific disruption of helix 12, offers a potential therapeutic advantage, particularly in the context of acquired resistance to existing treatments. The preclinical data presented in this guide provide a strong rationale for the continued clinical development of this compound.

References

(R)-OP-1074: A Technical Guide to a Novel Pure Antiestrogen Targeting Estrogen Receptor Alpha Helix 12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-OP-1074 is a novel, orally bioavailable, pure antiestrogen and selective estrogen receptor degrader (PA-SERD) that has demonstrated significant preclinical efficacy in models of endocrine-resistant breast cancer. Its unique mechanism of action involves the direct disruption of the alpha-helical structure of helix 12 in the ligand-binding domain of the estrogen receptor alpha (ERα). This disruption prevents the receptor from adopting an active conformation, leading to a complete blockade of ERα signaling and subsequent degradation of the receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for key assays.

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target ERα signaling are the cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering therapies like tamoxifen and aromatase inhibitors ineffective.

Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic strategy to overcome this resistance. By promoting the degradation of the ERα protein, SERDs can eliminate the driver of tumor growth, even in the presence of activating mutations. This compound has emerged as a promising next-generation SERD with a distinct mechanism of action centered on the critical regulatory region of ERα, helix 12.

This compound: Mechanism of Action

The conformational position of helix 12 is the determining factor in the transcriptional activity of ERα. In the presence of an agonist like estradiol, helix 12 folds over the ligand-binding pocket, creating a binding surface for coactivator proteins and initiating gene transcription.[1] Conversely, antagonists reposition helix 12 to block this coactivator binding.

This compound features a specific stereochemistry with a methyl group on its pyrrolidine side chain that is crucial for its potent activity.[2] This specific configuration allows this compound to bind to the ERα ligand-binding domain and directly disrupt the stable positioning of helix 12. This disruption prevents the formation of the coactivator binding groove, thereby completely silencing the transcriptional activity of the receptor. This pure antagonism is coupled with the induction of ERα degradation, classifying this compound as a PA-SERD.[2]

Below is a diagram illustrating the signaling pathway of Estrogen Receptor alpha and the mechanism of action of this compound.

Estrogen_Signaling_and_OP1074_MOA cluster_0 Normal Estrogen Signaling (Agonist) cluster_1 This compound Mechanism of Action (Antagonist/SERD) Estradiol Estradiol ER_alpha_inactive Inactive ERα Estradiol->ER_alpha_inactive Binds ER_alpha_active Active ERα Dimer (Helix 12 in Agonist Position) ER_alpha_inactive->ER_alpha_active Conformational Change & Dimerization ERE Estrogen Response Element (DNA) ER_alpha_active->ERE Coactivators Coactivators Coactivators->ER_alpha_active Transcription Gene Transcription (Cell Proliferation) ERE->Transcription Initiates OP1074 This compound ER_alpha_inactive2 Inactive ERα OP1074->ER_alpha_inactive2 Binds ER_alpha_disrupted ERα with Disrupted Helix 12 ER_alpha_inactive2->ER_alpha_disrupted Disrupts Helix 12 No_Coactivator_Binding No Coactivator Binding ER_alpha_disrupted->No_Coactivator_Binding Degradation ERα Degradation ER_alpha_disrupted->Degradation Xenograft_Workflow A Implant Tamoxifen-Resistant Breast Cancer Cells into Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer Daily Treatments (e.g., Vehicle, Tamoxifen, this compound) C->D E Measure Tumor Volume 2-3 Times per Week D->E Repeatedly F Continue Treatment for Predefined Duration E->F G Euthanize Mice and Excise Tumors F->G H Analyze Tumor Growth Curves and Perform Statistical Analysis G->H

References

(R)-OP-1074: A Technical Guide to its Stereochemistry and Antiestrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a novel benzopyran derivative that has demonstrated significant potential as a pure antiestrogen and a selective estrogen receptor degrader (SERD). Its development marks a critical advancement in the pursuit of more effective treatments for endocrine-resistant breast cancer. The unique stereochemistry of this compound is fundamental to its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ERα signaling and subsequent degradation of the receptor. This technical guide provides an in-depth overview of the stereochemistry, biological activity, and experimental evaluation of this compound.

Stereochemistry and Structure-Activity Relationship

The potent antiestrogenic activity of OP-1074 is intrinsically linked to its specific stereoisomeric configuration. The molecule possesses a chiral center at the 3-position of the pyrrolidine ring, and it is the (R)-enantiomer, this compound, that exhibits the desired pharmacological profile.

Biochemical and crystal structure analyses have revealed a precise structure-activity relationship. The stereospecific methyl group on the pyrrolidine side chain of this compound plays a crucial role in its interaction with the ERα ligand-binding domain.[1] This specific orientation is critical for displacing helix 12 of the receptor, a key conformational change that prevents the binding of coactivators and shifts the receptor into an inactive state, ultimately tagging it for proteasomal degradation.[1]

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various preclinical models.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterThis compoundFulvestrantReference
E2-Stimulated Transcription (ERα)-IC₅₀1.6 nM-[2]
E2-Stimulated Transcription (ERβ)-IC₅₀3.2 nM-[2]
Cell ProliferationMCF-7IC₅₀6.3 nM-[2]
Cell ProliferationCAMA-1IC₅₀9.2 nM-[2]
Alkaline Phosphatase Activity (Antagonist)IshikawaIC₅₀20 nM3 nM[3]
Table 2: In Vivo Efficacy of this compound in Tamoxifen-Resistant Xenograft Model
Treatment Group (100 mg/kg)Mean Change in Tumor Volume (%)Statistical Significance (vs. Fulvestrant)Reference
VehicleGrowth-[4]
TamoxifenGrowth-[4]
FulvestrantSlight Regression-[4]
This compound (twice daily)Significant Regressionp < 0.05[4]

Mechanism of Action: ERα Degradation

This compound functions as a selective estrogen receptor degrader (SERD). Upon binding to ERα, it induces a conformational change that leads to the destabilization and subsequent degradation of the receptor protein.

ERα Signaling and this compound-Mediated Degradation

ER_signaling_and_degradation cluster_0 Normal ERα Signaling cluster_1 This compound Action E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERa_bound ERα-(R)-OP-1074 Complex ERa_inactive->ERa_bound ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription Gene Transcription (Proliferation) ERE->Transcription Initiates OP1074 This compound OP1074->ERa_inactive Binds H12 Helix 12 Disruption ERa_bound->H12 Ub Ubiquitin ERa_bound->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation

Caption: ERα signaling pathway and its disruption by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Uterotrophic Assay

This in vivo assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature female rats or mice.

  • Dosing: Animals are treated with the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., estradiol) for three consecutive days. For antagonist studies, the test compound is co-administered with estradiol.

  • Endpoint: On the fourth day, animals are euthanized, and their uteri are excised and weighed (wet weight).

  • Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a significant decrease in estradiol-induced uterine weight gain indicates antiestrogenic activity.

MCF-7 Xenograft Model for Tamoxifen-Resistant Breast Cancer

This in vivo model evaluates the anti-tumor efficacy of compounds in a setting that mimics acquired resistance to endocrine therapy.

Methodology:

  • Cell Line: MCF-7/HER2/neu cells, which are tamoxifen-resistant, are used.

  • Animal Model: Ovariectomized athymic nude mice are implanted with estrogen pellets to support initial tumor growth.

  • Tumor Implantation: MCF-7/HER2/neu cells are implanted into the mice.

  • Treatment: Once tumors are established, animals are randomized into treatment groups and dosed with the vehicle, tamoxifen, fulvestrant, or this compound.[4]

  • Endpoint: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.

  • Analysis: The change in tumor volume over time is calculated and compared between treatment groups.

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem_assays Biochemical Assays (e.g., ERα Binding) cell_based_assays Cell-Based Assays biochem_assays->cell_based_assays transcription_assay E2-Stimulated Transcription Assay (IC₅₀ Determination) cell_based_assays->transcription_assay proliferation_assay Cell Proliferation Assay (MCF-7, CAMA-1) (IC₅₀ Determination) cell_based_assays->proliferation_assay degradation_assay ERα Degradation Assay (Western Blot) cell_based_assays->degradation_assay uterotrophic_assay Uterotrophic Assay (Estrogenic/Antiestrogenic Activity) cell_based_assays->uterotrophic_assay Proceed to in vivo if promising xenograft_model Xenograft Model (Tamoxifen-Resistant) (Anti-tumor Efficacy) uterotrophic_assay->xenograft_model pk_studies Pharmacokinetic Studies xenograft_model->pk_studies

Caption: A typical experimental workflow for evaluating this compound.

ERα Degradation Assay (Western Blot)

This in vitro assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Methodology:

  • Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are cultured.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for ERα. A loading control (e.g., β-actin) is also probed to ensure equal protein loading.

  • Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme, and the band intensity is quantified. The level of ERα protein is normalized to the loading control and compared between treated and untreated cells.

Luciferase Reporter Gene Assay for ERα Transcriptional Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERα.

Methodology:

  • Cell Line: A suitable cell line (e.g., SK-BR-3) is transiently transfected with two plasmids: one expressing the ERα ligand-binding domain (or full-length ERα) and another containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE).[4]

  • Treatment: Transfected cells are treated with a vehicle control, estradiol (E2) alone, or E2 in combination with various concentrations of the test compound (e.g., this compound).

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of the test compound on E2-stimulated luciferase activity is then calculated to determine the IC₅₀ value.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ER-positive breast cancer. Its unique stereochemistry is the key determinant of its potent and pure antiestrogenic activity, which is mediated through the disruption of ERα helix 12 and subsequent degradation of the receptor. The preclinical data strongly support its potential as an effective therapeutic agent, particularly in the context of acquired resistance to current endocrine therapies. Further clinical investigation of this compound and similar compounds is warranted.

References

(R)-OP-1074: A Novel Pure Antiestrogen for Endocrine-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. (R)-OP-1074 has emerged as a promising therapeutic agent, functioning as a pure antiestrogen and a selective estrogen receptor degrader (SERD). This document provides a comprehensive technical overview of this compound, summarizing its preclinical data, mechanism of action, and the experimental protocols used in its evaluation.

This compound is a pure antiestrogen and a selective ER degrader (PA-SERD) that has shown efficacy in shrinking tumors in a tamoxifen-resistant xenograft model.[1] Its unique stereochemistry plays a crucial role in its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12.[1] Developed by Olema Pharmaceuticals, this compound represents a significant advancement in the pursuit of next-generation endocrine therapies.[2][3]

Core Mechanism of Action

This compound exerts its potent anti-tumor effects through a dual mechanism:

  • Pure Antiestrogen Activity: It acts as a complete antagonist of the estrogen receptor, blocking its activation even in the presence of estrogen. This pure antagonism prevents the tissue-specific agonist effects sometimes seen with other endocrine therapies.[1]

  • Selective Estrogen Receptor Degrader (SERD): this compound induces the degradation of the ERα protein.[1][4] This is achieved through a stereospecific interaction with the ERα ligand-binding domain, which leads to conformational changes, particularly in helix 12, marking the receptor for proteasomal degradation.[1][5]

This dual action effectively eliminates the primary driver of tumor growth in ER+ breast cancer, including those that have developed resistance to traditional endocrine therapies like tamoxifen.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Cell LineAssayParameterThis compoundFulvestrantTamoxifen
MCF-7E2-stimulated transcriptionIC501.6 nM--
CAMA-1E2-stimulated transcriptionIC503.2 nM--
MCF-7ProliferationIC506.3 nM--
CAMA-1ProliferationIC509.2 nM--
WT/D538G heterozygous cellsTranscriptional InhibitionIC500.52 ± 0.63 nM0.57 ± 0.69 nM-

Table 1: In Vitro Activity of this compound. [4][6]

Animal ModelTreatmentDosageTumor Volume Change
Tamoxifen-resistant MCF7/HER2/neu xenograftThis compound100 mg/kg (twice daily, oral)Significant tumor shrinkage
Tamoxifen-resistant MCF7/HER2/neu xenograftFulvestrant100 mg/kg (daily, subcutaneous)Tumor growth inhibition
Tamoxifen-resistant MCF7/HER2/neu xenograftTamoxifen100 mg/kg (daily, oral)Continued tumor growth

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model. [7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in ER+ Breast Cancer Cells

SERD_Mechanism cluster_cell ER+ Breast Cancer Cell OP1074 This compound ER_alpha ERα OP1074->ER_alpha Binds ER_OP1074 ERα-(R)-OP-1074 Complex Gene_Expression Estrogen-Responsive Gene Expression ER_alpha->Gene_Expression Promotes Ubiquitin Ubiquitin ER_OP1074->Ubiquitin Induces Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets to Degradation ERα Degradation Proteasome->Degradation Mediates Degradation->Gene_Expression Inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow cluster_workflow In Vivo Efficacy Evaluation start Start cell_culture Culture Tamoxifen-Resistant MCF7/HER2/neu cells start->cell_culture implantation Implant cells into ovariectomized nude mice cell_culture->implantation tumor_growth Allow tumors to reach measurable size implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Treatment: This compound, Fulvestrant, Tamoxifen, Vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor growth inhibition/regression monitoring->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: MCF-7 and CAMA-1 human breast cancer cell lines.[4]

  • Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-100 nM) for a specified period (e.g., 24 hours).[4]

  • Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

ERα Degradation Assay (Western Blot)
  • Cell Lines: MCF-7 and CAMA-1 cells.[4]

  • Treatment: Cells are treated with this compound (e.g., 100 nM) for 24 hours.[4]

  • Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) is also probed.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative levels of ERα protein.

Tamoxifen-Resistant Xenograft Model
  • Animal Model: Ovariectomized female athymic nude mice.[7]

  • Cell Line: Tamoxifen-resistant MCF7/HER2/neu human breast cancer cells.[7]

  • Implantation: Cells are implanted subcutaneously into the flank of the mice. Estrogen pellets are also implanted to support initial tumor growth.[7]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into treatment groups (n=10 per group):

    • Vehicle control (oral gavage)

    • Tamoxifen (100 mg/kg, daily, oral gavage)[7]

    • Fulvestrant (100 mg/kg, daily, subcutaneous injection)[7]

    • This compound (100 mg/kg, twice daily, oral gavage)[7]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test) is performed to compare the efficacy of the different treatments.[7] A waterfall plot can be used to show the response of individual tumors.[7]

Uterotrophic Assay for Antiestrogenic Activity
  • Animal Model: Immature or ovariectomized female rats or mice.[8][9]

  • Acclimation: Animals are acclimated for a period before the start of the study.

  • Treatment Groups:

    • Vehicle control

    • Estrogen (e.g., 17β-estradiol) to induce uterine growth

    • This compound alone (to assess for any estrogenic activity)

    • Estrogen + this compound (to assess antiestrogenic activity)

  • Administration: Treatments are administered daily for a set number of days (e.g., three consecutive days).[8]

  • Endpoint: On the day after the last treatment, animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

  • Analysis: A significant reduction in uterine weight in the estrogen + this compound group compared to the estrogen-only group indicates antiestrogenic activity. No significant increase in uterine weight in the this compound alone group compared to the vehicle control confirms the absence of estrogenic activity.

Conclusion and Future Directions

This compound has demonstrated significant preclinical potential as a therapeutic agent for endocrine-resistant ER+ breast cancer. Its dual mechanism of pure antiestrogenicity and selective ERα degradation offers a promising strategy to overcome the limitations of current endocrine therapies. The data from in vitro and in vivo studies, particularly in tamoxifen-resistant models, provide a strong rationale for its further clinical development. Future research will likely focus on the clinical evaluation of this compound or its analogs, such as palazestrant (OP-1250), which is currently in clinical trials, to establish their safety and efficacy in patients with advanced, endocrine-resistant breast cancer.[10][11][12][13][14][15] The insights gained from the preclinical characterization of this compound have been instrumental in guiding the development of this new class of oral SERDs.

References

The Discovery and Synthesis of (R)-OP-1074: A Potent and Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

(R)-OP-1074 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key preclinical experimental data.

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing a pure antiestrogen with superior properties to existing endocrine therapies. The rationale was to create a molecule that could effectively antagonize and degrade the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers, without the partial agonist activity seen with selective estrogen receptor modulators (SERMs) like tamoxifen.

The discovery process involved the synthesis and screening of a panel of benzopyran derivatives with varied side chains.[1] The key innovation in the structure of this compound is the stereospecific placement of a methyl group on the pyrrolidine side chain, which was found to be crucial for its pure antiestrogenic activity and potent ERα degradation.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

  • Complete Estrogen Receptor Antagonism: It acts as a pure antagonist of both ERα and ERβ, completely blocking the transcriptional activity induced by estradiol.[2] This is achieved by binding to the ligand-binding domain of the estrogen receptor and inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription.

  • Selective Estrogen Receptor Degradation (SERD): Upon binding, this compound induces the degradation of the ERα protein via the ubiquitin-proteasome pathway.[1][3] This reduction in the total cellular levels of ERα further diminishes the estrogen signaling that drives tumor growth.

The specific stereochemistry of the (R)-isomer is critical for disrupting the conformation of helix 12 in the ERα ligand-binding domain, a key step in conferring its pure antiestrogenic and SERD activity.[1]

Signaling Pathway

The estrogen receptor signaling pathway is a complex network that can be activated through genomic and non-genomic mechanisms. This compound primarily targets the genomic signaling pathway.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERα_inactive ERα (inactive) Estradiol->ERα_inactive Binds ERα_dimer ERα Dimer ERα_inactive->ERα_dimer Dimerization Ubiquitin Ubiquitin ERα_inactive->Ubiquitin Ubiquitination ERE Estrogen Response Element (ERE) ERα_dimer->ERE Binds to ERα_dimer->ERE Binding Blocked by this compound Proteasome Proteasome Ubiquitin->Proteasome Degradation OP1074 This compound OP1074->ERα_inactive Binds & Antagonizes Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ERE Recruited to Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Figure 1: Mechanism of Action of this compound on the Estrogen Receptor Signaling Pathway.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While a detailed, publicly available protocol is limited, the general approach involves the synthesis of a benzopyran core followed by the stereospecific introduction of the pyrrolidine side chain. The synthesis of related benzopyran and chromene derivatives has been described in the literature, providing a basis for a proposed synthetic route.[4][5][6]

A plausible, though not definitively published, synthetic workflow is outlined below.

Synthesis_Workflow A Starting Materials (e.g., substituted phenol and cinnamic acid derivative) B Synthesis of Benzopyran Core A->B C Introduction of a leaving group at C4 B->C D Nucleophilic substitution with (R)-3-methyl-3-hydroxypyrrolidine C->D E Purification and Characterization D->E F This compound E->F

Figure 2: Proposed Synthetic Workflow for this compound.

Quantitative Data Summary

This compound has demonstrated potent activity in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
ERα Binding Affinity (IC50) -1.6 nM[2]
ERβ Binding Affinity (IC50) -3.2 nM[2]
Inhibition of E2-stimulated Transcription (IC50) MCF-76.3 nM[2]
Inhibition of Cell Proliferation (IC50) MCF-76.3 nM[2]
Inhibition of Cell Proliferation (IC50) CAMA-19.2 nM[2]

Table 2: In Vivo Antitumor Efficacy of this compound

Animal ModelTreatmentDosageOutcomeReference
Tamoxifen-resistant xenograft This compound100 mg/kgTumor shrinkage[1]
Ovariectomized mice (Uterotrophic assay) This compound100 mg/kgNo uterine growth (pure antagonist)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of ER+ breast cancer cells.[8][9][10]

Workflow:

Cell_Proliferation_Workflow A Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound and a vehicle control B->C D Incubate for a defined period (e.g., 5-7 days) C->D E Assess cell viability/proliferation using a suitable assay (e.g., MTT, CellTiter-Glo) D->E F Measure absorbance or luminescence E->F G Calculate IC50 values F->G

Figure 3: Experimental Workflow for Cell Proliferation Assay.

Methodology:

  • Cell Seeding: ER-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 5 to 7 days.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

ERα Degradation Assay (Western Blot)

This protocol is used to determine the ability of this compound to induce the degradation of the ERα protein.[3][11][12][13][14]

Methodology:

  • Cell Treatment: ER+ breast cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

Uterotrophic Assay in Ovariectomized Mice

This in vivo assay is used to assess the estrogenic or anti-estrogenic activity of a compound.[7][15][16][17][18]

Methodology:

  • Animal Model: Immature or ovariectomized female mice are used. Ovariectomy removes the endogenous source of estrogen.

  • Dosing: Animals are treated with the test compound (this compound), a vehicle control, a positive control (e.g., estradiol), and the test compound in combination with the positive control. Dosing is typically performed daily for 3-7 days.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight).

  • Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight indicates estrogenic activity, while the inhibition of estradiol-induced uterine growth indicates anti-estrogenic activity.

Conclusion

This compound is a promising new therapeutic agent for ER+ breast cancer. Its unique stereochemistry confers a pure antiestrogenic and potent SERD profile, leading to robust antitumor activity in preclinical models, including those resistant to standard-of-care endocrine therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and endocrine therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients.

References

(R)-OP-1074: A Pure Antiestrogen Targeting the Estrogen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-OP-1074 has emerged as a potent and promising pure antiestrogen, demonstrating significant potential in the context of endocrine-sensitive cancers. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, positioning it as a selective estrogen receptor degrader (SERD) with a distinct therapeutic profile.

Core Mechanism of Action: A Pure Antiestrogen and Selective Estrogen Receptor Degrader (SERD)

This compound is a benzopyran derivative distinguished by a stereospecific methyl on its pyrrolidine side chain. This specific configuration is crucial for its potent antiestrogenic activity.[1] The primary mechanism of action of this compound is its function as a pure antiestrogen, a class of compounds completely devoid of the partial agonist activity that can limit the efficacy of selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2]

At the molecular level, this compound binds to the estrogen receptor alpha (ERα) and disrupts the conformation of helix 12 in the ligand-binding domain.[1] This disruption prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. Furthermore, this altered conformation marks the ERα protein for proteasomal degradation, classifying this compound as a selective estrogen receptor degrader (SERD).[1] This dual action of antagonizing and degrading the estrogen receptor leads to a profound and sustained blockade of estrogen signaling.

Quantitative Analysis: In Vitro and In Vivo Efficacy

The preclinical profile of this compound is characterized by its high potency in inhibiting estrogen-driven cellular processes and its efficacy in in vivo models of breast cancer. The following tables summarize the key quantitative data for this compound in comparison to other relevant endocrine therapies.

CompoundERα Binding Affinity (IC50, nM)ERβ Binding Affinity (IC50, nM)E2-Stimulated Transcription Inhibition (IC50, nM)MCF-7 Cell Proliferation Inhibition (IC50, nM)CAMA-1 Cell Proliferation Inhibition (IC50, nM)
This compound Not explicitly quantifiedNot explicitly quantified1.66.39.2
(S)-OP-1154 Not explicitly quantifiedNot explicitly quantified6.05.6Not Reported
Fulvestrant 27Not Reported2.52.0Not Reported
4-Hydroxytamoxifen 0.982.4613Not ReportedNot Reported

(Data for this compound, (S)-OP-1154, and Fulvestrant from Fanning et al., 2018 and MedchemExpress. Data for 4-Hydroxytamoxifen from various sources.)

CompoundIn Vivo ModelDosageOutcome
This compound Tamoxifen-resistant MCF7/HER2/neu xenograft100 mg/kg, twice daily, oral gavageEfficacious in shrinking tumors.[1] Statistically different from fulvestrant at the end of the study.[3]
Fulvestrant Tamoxifen-resistant MCF7/HER2/neu xenograft100 mg/kg, daily, subcutaneous injectionLess effective than this compound in this model.[3]
Tamoxifen Tamoxifen-resistant MCF7/HER2/neu xenograft100 mg/kg, daily, oral gavageTumors were resistant to tamoxifen treatment.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the characterization of this compound.

Estrogen Receptor Binding Affinity Assay

The binding affinity of compounds to the estrogen receptor is typically determined through a competitive binding assay.

  • Preparation of ER Source: Human recombinant ERα or ERβ, or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) can be used.

  • Radioligand: A radiolabeled estrogen, such as [3H]-17β-estradiol, is used at a fixed concentration.

  • Competition: Increasing concentrations of the test compound (e.g., this compound) are incubated with the ER source and the radioligand.

  • Separation: Bound and free radioligand are separated, often using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated by non-linear regression analysis. The Ki (inhibition constant) can then be derived from the IC50 value.

In Vitro Alkaline Phosphatase Assay for (Anti)estrogenic Activity

This assay is used to distinguish between pure antiestrogens and SERMs by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme, in Ishikawa cells.

  • Cell Culture: Ishikawa cells are maintained in a phenol red-free medium to eliminate exogenous estrogenic stimuli.

  • Treatment (Agonist Mode): Cells are treated with various concentrations of the test compound alone for 3 days to assess for any agonist activity.

  • Treatment (Antagonist Mode): Cells are co-treated with a fixed concentration of 17β-estradiol (E2) and increasing concentrations of the test compound for 3 days to assess antagonist activity.

  • Assay: After treatment, cells are lysed, and alkaline phosphatase activity is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: Activity is normalized to a positive control (E2 alone). Pure antiestrogens like this compound show minimal to no induction of alkaline phosphatase in agonist mode.[4]

Western Blot for ERα Degradation

This protocol quantifies the ability of a compound to induce the degradation of the ERα protein.

  • Cell Culture and Treatment: ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are treated with the test compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to preserve protein integrity.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin).

Uterotrophic Bioassay in Ovariectomized Mice

This in vivo assay assesses the estrogenic or antiestrogenic effects of a compound on the uterus.

  • Animal Model: Ovariectomized adult female mice (e.g., BALB/c) are used to eliminate endogenous estrogen production.

  • Dosing: Animals are treated daily for a set period (e.g., 3 days) with the vehicle, a positive control (E2), the test compound alone (to assess agonist effects), or the test compound in combination with E2 (to assess antagonist effects). This compound was administered via oral gavage.

  • Endpoint: At the end of the treatment period, the uterine wet weight is measured.

  • Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The ability of a compound to block the E2-induced increase in uterine weight demonstrates antiestrogenic activity. This compound demonstrates pure antiestrogenic activity in this assay.[4]

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of a compound in a clinically relevant setting of acquired resistance to tamoxifen.

  • Cell Line: A tamoxifen-resistant breast cancer cell line, such as MCF7/HER2/neu, is used.

  • Animal Model: Ovariectomized athymic nude mice are implanted with an estrogen pellet to support initial tumor growth.

  • Tumor Implantation: The cancer cells are implanted into the mice.

  • Treatment: Once tumors are established, animals are randomized into treatment groups and dosed with the vehicle, tamoxifen, fulvestrant, or the test compound (this compound).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: Changes in tumor volume over time are compared between treatment groups to determine the efficacy of the test compound. This compound was shown to shrink tumors in this model.[3]

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental frameworks discussed, the following diagrams are provided.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_inactive Inactive ERα E2->ER_inactive Binds ROP1074 This compound ROP1074->ER_inactive Binds ER_active Active ERα Dimer (Helix 12 in Agonist Position) ER_inactive->ER_active Dimerizes & Translocates ER_antagonized Antagonized ERα (Helix 12 Disrupted) ER_inactive->ER_antagonized Conformational Change ERE Estrogen Response Element (ERE) ER_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates ER_antagonized->ERE Blocks Binding Degradation Proteasomal Degradation ER_antagonized->Degradation Targeted for

Caption: Mechanism of Action of this compound vs. Estradiol on ERα Signaling.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay ER Binding Affinity Assay (IC50 / Ki) AP_Assay Alkaline Phosphatase Assay (Agonist/Antagonist Mode) Binding_Assay->AP_Assay Degradation_Assay Western Blot for ERα Degradation (DC50) AP_Assay->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (IC50) Degradation_Assay->Proliferation_Assay Uterotrophic_Assay Uterotrophic Bioassay (Pure Antiestrogen Confirmation) Proliferation_Assay->Uterotrophic_Assay Xenograft_Model Tamoxifen-Resistant Xenograft Model (Efficacy) Uterotrophic_Assay->Xenograft_Model start Compound Synthesis (this compound) start->Binding_Assay

Caption: Preclinical Evaluation Workflow for this compound.

Logical_Relationship Stereochem Specific (R) Stereochemistry on Pyrrolidine Side Chain Helix12 Disruption of ERα Helix 12 Conformation Stereochem->Helix12 Leads to Coactivator_Block Blocks Coactivator Binding Site Helix12->Coactivator_Block Results in Degradation Induces Proteasomal Degradation of ERα Helix12->Degradation Also Results in Pure_Antiestrogen Pure Antiestrogenic Activity (No Agonist Effect) Coactivator_Block->Pure_Antiestrogen Defines Efficacy Therapeutic Efficacy in Endocrine-Resistant Models Pure_Antiestrogen->Efficacy Contributes to SERD Selective ER Degrader (SERD) Activity Degradation->SERD Defines SERD->Efficacy Contributes to

References

Preclinical Profile of (R)-OP-1074: A Stereochemical Investigation into Estrogen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a stereoisomer of the potent and selective estrogen receptor degrader (PA-SERD), OP-1074. The preclinical evaluation of OP-1074 has revealed a significant structure-activity relationship, with the stereochemistry of the methyl group on the pyrrolidine side chain playing a pivotal role in its pure antiestrogenic activity.[1][2] This document provides a comprehensive overview of the available preclinical data on OP-1074, with a focus on the comparative role of its (R)-isomer, this compound, which often serves as a control compound in these investigations. The data presented herein underscores the importance of stereospecificity in the design of next-generation endocrine therapies for estrogen receptor-positive (ER+) cancers.

Core Compound Profile: OP-1074

OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen.[1][2] Its mechanism of action involves the disruption of estrogen receptor alpha (ERα) helix 12, leading to the degradation of the receptor.[1] This activity confers its classification as a PA-SERD.

Table 1: In Vitro Activity of OP-1074
AssayCell LineEndpointIC50 (nM)Reference
E2-stimulated transcription-ERα inhibition1.6[2]
E2-stimulated transcription-ERβ inhibition3.2[2]
Cell ProliferationMCF-7Inhibition6.3[2]
Cell ProliferationCAMA-1Inhibition9.2[2]
E2-stimulated Alkaline Phosphatase ActivityIshikawaInhibition20[2]
Table 2: In Vivo Efficacy of OP-1074 in a Tamoxifen-Resistant Xenograft Model
Animal ModelTreatment GroupDosing RegimenOutcomeReference
Ovariectomized athymic nude mice with MCF7/HER2/neu xenograftsOP-1074100 mg/kg, twice daily, oral gavageTumor shrinkage[1]
Tamoxifen100 mg/kg, daily, oral gavage-[1]
Fulvestrant100 mg/kg, daily, subcutaneous-[1]

The Role of this compound: A Stereochemical Control

While extensive preclinical data is available for the active compound OP-1074, its isomer, this compound, is primarily utilized as a negative control to demonstrate the stereospecificity of the antiestrogenic effect. The specific stereochemistry of the methyl group on the pyrrolidine side chain of OP-1074 is crucial for its potent activity.[1][2] Studies comparing the activity of OP-1074 with its analogs have highlighted that alterations in this stereocenter can significantly impact the compound's ability to act as a pure antagonist and selective ER degrader.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: MCF-7 and CAMA-1 breast cancer cells.

  • Treatment: Cells were treated with varying concentrations of OP-1074 (0-100 nM) for 24 hours.

  • Endpoint: Inhibition of cell proliferation was measured to determine the IC50 values.

  • ERα Destabilization: Western blotting was performed on cell lysates after 24-hour treatment with 100 nM OP-1074 to assess the levels of ERα protein.[2]

Uterotrophic Assay in Ovariectomized Mice
  • Animal Model: Ovariectomized BALB/c mice.

  • Treatment: Animals were treated with 100 mg/kg OP-1074 by oral gavage for 3 days, with or without co-administration of 17β-estradiol (E2).

  • Endpoint: The change in uterine wet weight was measured to assess the estrogenic or antiestrogenic activity of the compound. OP-1074 did not increase uterine wet weight, demonstrating its pure antiestrogenic profile.[2]

Tamoxifen-Resistant Xenograft Model
  • Animal Model: Ovariectomized athymic nude mice were implanted with MCF7/HER2/neu cells and an estrogen pellet.

  • Treatment: Once tumors were established, animals were randomized to receive vehicle, tamoxifen (100 mg/kg, daily, oral gavage), fulvestrant (100 mg/kg, daily, subcutaneous), or OP-1074 (100 mg/kg, twice daily, oral gavage).

  • Endpoint: Tumor volume was measured over time to assess the efficacy of the treatments. OP-1074 demonstrated significant tumor shrinkage in this resistant model.[1]

Signaling Pathway and Experimental Workflow Visualizations

G cluster_0 Mechanism of Action of OP-1074 E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα/β) E2->ER Binds and Activates H12 Helix 12 Disruption ER->H12 Induces Conformational Change Transcription E2-stimulated Gene Transcription ER->Transcription Promotes OP1074 OP-1074 OP1074->ER Binds to OP1074->Transcription Inhibits Degradation ER Degradation (Proteasome) H12->Degradation Triggers Degradation->ER Proliferation Cancer Cell Proliferation Transcription->Proliferation Leads to

Caption: Mechanism of action of OP-1074 as a selective estrogen receptor degrader.

G cluster_1 In Vivo Xenograft Study Workflow Start Implantation of MCF7/HER2/neu cells in mice Tumor Tumor Establishment Start->Tumor Random Randomization into Treatment Groups Tumor->Random Treat Treatment Administration (OP-1074, Tamoxifen, Fulvestrant, Vehicle) Random->Treat Measure Tumor Volume Measurement (Regular Intervals) Treat->Measure Measure->Measure End Endpoint Analysis: Tumor Shrinkage Measure->End

Caption: Workflow for the in vivo tamoxifen-resistant xenograft study.

Conclusion

The preclinical data for OP-1074 strongly support its development as a potent, orally bioavailable selective estrogen receptor degrader with a pure antiestrogenic profile. Its efficacy in a tamoxifen-resistant xenograft model suggests its potential for treating endocrine-resistant breast cancer. The use of this compound as a control compound has been instrumental in elucidating the critical role of stereochemistry in the interaction with the estrogen receptor. Further investigation into the specific binding kinetics and conformational changes induced by both isomers could provide deeper insights into the molecular determinants of pure antiestrogen activity, guiding the design of future endocrine therapies.

References

(R)-OP-1074: A Stereochemical Approach to Pure Anti-Estrogen Activity and its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

(R)-OP-1074 is a synthetic, non-steroidal pure anti-estrogen that has been investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer. As a stereoisomer of the potent selective estrogen receptor degrader (SERD) OP-1074, this compound has been instrumental in elucidating the structural and mechanistic basis of estrogen receptor (ER) antagonism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its differential effects on gene expression compared to its active counterpart, primarily serving as a critical control in foundational research.

Introduction to this compound and its Stereochemical Significance

This compound is the (R)-enantiomer of OP-1074, a molecule designed to be a pure antagonist of the estrogen receptor alpha (ERα). The stereochemistry at the pyrrolidine side chain is a critical determinant of its biological activity. Research has demonstrated that the specific stereochemical configuration of OP-1074 is essential for disrupting the conformation of ERα's helix 12, a key step in preventing the receptor's activation and promoting its degradation. In contrast, this compound serves as a crucial negative control in these studies, exhibiting significantly diminished or no anti-estrogenic activity. This stark difference in activity between the two stereoisomers highlights the precise structural requirements for effective ERα antagonism and degradation.

Mechanism of Action: The Role of Helix 12 Disruption

The primary mechanism by which OP-1074 exerts its anti-estrogenic effect is through the destabilization of ERα. Upon binding to the ligand-binding domain (LBD) of ERα, OP-1074 induces a conformational change that prevents the proper positioning of helix 12, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. This disruption not only blocks transcriptional activation but also marks the receptor for proteasomal degradation.

In contrast, this compound, due to its different three-dimensional structure, does not effectively induce this disruptive conformational change in helix 12. Consequently, it fails to prevent coactivator binding and does not promote the degradation of the ERα protein. This lack of activity makes this compound an ideal tool for researchers to confirm that the observed effects of OP-1074 are specific to its unique stereochemical structure and not due to off-target effects.

Impact on Gene Expression: A Comparative Analysis

The differential effects of OP-1074 and this compound are most evident at the level of gene expression. OP-1074 potently inhibits the transcription of estrogen-responsive genes, while this compound shows little to no effect. This has been demonstrated in studies utilizing estrogen response element (ERE)-driven luciferase reporter assays.

Quantitative Data on Transcriptional Inhibition

While specific, extensive quantitative data on the genome-wide effects of this compound on gene expression are not widely available in the public domain due to its primary use as a negative control, data from ERE-luciferase reporter assays clearly demonstrate its lack of inhibitory activity compared to OP-1074.

CompoundTargetAssayEndpointResultReference
OP-1074Estrogen Receptor α (ERα)ERE-tk-luciferase Reporter AssayInhibition of Estradiol (E2)-stimulated transcriptionIC50 = 1.6 nM[Fanning S.W., et al., 2018]
OP-1074Estrogen Receptor β (ERβ)ERE-tk-luciferase Reporter AssayInhibition of Estradiol (E2)-stimulated transcriptionIC50 = 3.2 nM[Fanning S.W., et al., 2018]
This compoundEstrogen Receptor α/βERE-tk-luciferase Reporter AssayInhibition of Estradiol (E2)-stimulated transcriptionSignificantly reduced or no activity compared to OP-1074Implied from its use as a control in Fanning S.W., et al., 2018

Note: The primary literature emphasizes the role of this compound as a control compound, and as such, detailed dose-response curves and extensive gene expression profiling data for this specific isomer are not a focus of the published research. The key takeaway is its significantly lower potency compared to OP-1074.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and OP-1074.

Cell Culture and Treatment for Gene Expression Analysis
  • Cell Line: MCF-7 human breast cancer cells, which are ERα-positive, are commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

  • Treatment: Cells are then treated with vehicle (e.g., DMSO), 17β-estradiol (E2) to stimulate estrogenic activity, OP-1074, or this compound at various concentrations for a specified period (e.g., 24 hours) before harvesting for RNA extraction.

ERE-Luciferase Reporter Assay

This assay is used to measure the ability of compounds to activate or inhibit ER-mediated transcription.

  • Transfection: MCF-7 cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene (e.g., ERE-tk-luc). A co-transfection with a vector expressing Renilla luciferase can be used for normalization.

  • Treatment: After transfection and hormone deprivation, cells are treated with E2 in the presence or absence of varying concentrations of OP-1074 or this compound.

  • Lysis and Luminescence Measurement: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Data Analysis: The data is typically presented as a percentage of the E2-stimulated response, and IC50 values are calculated to determine the potency of inhibition.

Signaling Pathways and Visualizations

While direct and extensive studies on the impact of this compound on global signaling pathways are limited, the mechanism of action of its active stereoisomer, OP-1074, is centered on the direct inhibition of the ERα signaling pathway. This, in turn, can indirectly affect downstream pathways that are regulated by estrogen, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell proliferation and survival.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of inhibition by a pure anti-estrogen like OP-1074. This compound would not effectively block this pathway.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_E2_complex E2-ERα Complex ERa_inactive->ERa_E2_complex Dimerization & Activation Proteasome Proteasome ERa_inactive->Proteasome Degradation ERE Estrogen Response Element (ERE) ERa_E2_complex->ERE Translocates to Nucleus and Binds ERE TargetGene Target Gene Transcription ERE->TargetGene Initiates OP1074 This compound (Inactive) OP1074->ERa_inactive Binds weakly/ No effect Active_OP1074 OP-1074 (Active SERD) Active_OP1074->ERa_inactive Binds & Disrupts Helix 12 ExperimentalWorkflow Start Start: Characterize This compound Activity CellCulture Culture ER+ Breast Cancer Cells (e.g., MCF-7) Start->CellCulture HormoneDeprivation Hormone Deprivation CellCulture->HormoneDeprivation Treatment Treat cells with: - Vehicle - E2 - E2 + OP-1074 - E2 + this compound HormoneDeprivation->Treatment ReporterAssay ERE-Luciferase Reporter Assay Treatment->ReporterAssay RNASeq RNA Sequencing (Optional for control) Treatment->RNASeq DataAnalysis Analyze Transcriptional Inhibition (IC50) ReporterAssay->DataAnalysis RNASeq->DataAnalysis Conclusion Conclusion: this compound lacks significant activity DataAnalysis->Conclusion

Methodological & Application

Application Notes and Protocols for (R)-OP-1074 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a potent and selective pure antiestrogen that acts as a selective estrogen receptor degrader (PA-SERD). It has demonstrated significant anti-tumor efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its biological activity, including its effects on estrogen receptor (ER) signaling, ERα protein degradation, and cell proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterCell LineIC50 ValueReference
E2-stimulated Transcription (ERα)-1.6 nM[3]
E2-stimulated Transcription (ERβ)-3.2 nM[3]
Cell ProliferationMCF-76.3 nM[3]
Cell ProliferationCAMA-19.2 nM[3]

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedures for culturing MCF-7 and SK-BR-3 human breast cancer cell lines, which are commonly used to study the effects of antiestrogen compounds.

Materials:

  • MCF-7 or SK-BR-3 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, or 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit estrogen-stimulated gene transcription mediated by the estrogen receptor.

Materials:

  • MCF-7 or SK-BR-3 cells

  • Complete growth medium

  • Phenol red-free DMEM supplemented with charcoal-stripped FBS

  • ERE-tk109-Luc reporter plasmid[4]

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • 17β-estradiol (E2) stock solution

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the ERE-tk109-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free DMEM supplemented with charcoal-stripped FBS and incubate for another 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of 1 nM E2 for 22-24 hours.[4]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of E2-stimulated transcription for each concentration of this compound.

ERα Protein Degradation Assay (Western Blot)

This assay determines the effect of this compound on the protein levels of ERα.

Materials:

  • MCF-7 or CAMA-1 cells[3]

  • Complete growth medium

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-ERα

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with 100 nM this compound or vehicle control for 24 hours.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control band intensity.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of this compound on the proliferation of breast cancer cells.

Materials:

  • MCF-7 or CAMA-1 cells[3]

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0-100 nM) for 24 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the IC50 value for cell proliferation inhibition.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Binds to Degradation Proteasomal Degradation ER->Degradation Targeted for ROP1074 This compound ROP1074->ER Binds & Induces Conformational Change ROP1074->Degradation Transcription Gene Transcription ERE->Transcription Initiates

Caption: Signaling pathway of estrogen receptor activation and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (MCF-7, SK-BR-3, CAMA-1) LuciferaseAssay 3a. ERE Luciferase Reporter Assay CellCulture->LuciferaseAssay WesternBlot 3b. ERα Degradation (Western Blot) CellCulture->WesternBlot ProliferationAssay 3c. Cell Proliferation (MTT Assay) CellCulture->ProliferationAssay ROP1074_Prep 2. This compound Stock Preparation ROP1074_Prep->LuciferaseAssay ROP1074_Prep->WesternBlot ROP1074_Prep->ProliferationAssay TranscriptionAnalysis 4a. Inhibition of Transcription (IC50) LuciferaseAssay->TranscriptionAnalysis DegradationAnalysis 4b. ERα Protein Level Quantification WesternBlot->DegradationAnalysis ProliferationAnalysis 4c. Proliferation Inhibition (IC50) ProliferationAssay->ProliferationAnalysis

Caption: Experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for In vivo Xenograft Studies with (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a novel pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] This document provides detailed application notes and protocols for conducting in vivo xenograft studies with this compound, specifically focusing on its effects in a tamoxifen-resistant breast cancer model. The information herein is synthesized from published research to guide the design and execution of similar preclinical efficacy studies.

Core Efficacy Data

This compound has been shown to be highly effective in shrinking tumors in a tamoxifen-resistant xenograft model using MCF7/HER2/neu cells.[1][2] In a key study, this compound, administered orally, demonstrated superior tumor growth inhibition compared to other established endocrine therapies.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from a representative in vivo xenograft study comparing this compound with tamoxifen and fulvestrant.

Treatment GroupDosageAdministration RouteMean Change in Tumor Volume (%)Statistical Significance (vs. Fulvestrant)
This compound100 mg/kg, twice dailyOral GavageSignificant Tumor Regressionp < 0.05[3]
Tamoxifen100 mg/kg, dailyOral GavageTumor GrowthNot Applicable
Fulvestrant100 mg/kg, dailySubcutaneousTumor Stasis/Slight RegressionNot Applicable
Vehicle ControlNot ApplicableNot ApplicableProgressive Tumor GrowthNot Applicable

Experimental Protocols

This section provides a detailed methodology for a tamoxifen-resistant xenograft study with this compound, based on established protocols.

Cell Line and Culture
  • Cell Line: MCF7/HER2/neu (a human breast cancer cell line engineered to overexpress HER2 and known to develop tamoxifen resistance).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain HER2 expression.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animal Model
  • Species: Athymic nude mice (female, ovariectomized), typically 6-8 weeks old. Ovariectomy is crucial to eliminate endogenous estrogen production, allowing for controlled hormone supplementation.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water ad libitum.

Tumor Implantation
  • Estrogen Supplementation: One week prior to cell implantation, mice are implanted subcutaneously with a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol, 60-day release) to support the initial growth of the estrogen-dependent MCF7 cells.

  • Cell Preparation: MCF7/HER2/neu cells are harvested during the exponential growth phase. Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel®.

  • Implantation: Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups.

  • Treatment Groups:

    • Vehicle Control

    • This compound (100 mg/kg, twice daily, oral gavage)[3]

    • Tamoxifen (100 mg/kg, daily, oral gavage)[3]

    • Fulvestrant (100 mg/kg, daily, subcutaneous)[3]

Drug Formulation and Administration
  • This compound Formulation: Prepare a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administration: Administer the assigned treatments for the duration of the study (e.g., 21-28 days).

Endpoint and Data Collection
  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Animal body weight (measured 2-3 times per week) to assess toxicity.

    • Tumor tissue collection at the end of the study for pharmacodynamic marker analysis (e.g., ERα protein levels).

  • Euthanasia: Mice should be euthanized when tumors reach the predetermined maximum size, or if signs of significant toxicity are observed (e.g., >20% body weight loss).

Signaling Pathway and Mechanism of Action

This compound exerts its potent antitumor activity by directly targeting the estrogen receptor alpha (ERα). Its specific stereochemistry allows it to disrupt the conformation of helix 12 in the ligand-binding domain of ERα.[1][2] This disruption prevents the receptor from adopting an active conformation, thereby blocking downstream signaling pathways that drive cell proliferation. Furthermore, this altered conformation marks the ERα protein for proteasomal degradation, leading to a reduction in overall ERα levels within the cancer cells.

ER_Signaling_Pathway cluster_0 Normal ERα Activation cluster_1 This compound Mechanism of Action Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Conformational Change (Helix 12 Active) ERE Estrogen Response Element (DNA) ERa_active->ERE Binds Proliferation Gene Transcription & Cell Proliferation ERE->Proliferation Activates ROP1074 This compound ERa_inactive_2 Inactive ERα ROP1074->ERa_inactive_2 Binds ERa_disrupted ERα with Disrupted Helix 12 ERa_inactive_2->ERa_disrupted Disrupts Helix 12 Proteasome Proteasomal Degradation ERa_disrupted->Proteasome No_Proliferation Blocked Transcription & Tumor Regression ERa_disrupted->No_Proliferation Inhibits Binding to ERE

Caption: Mechanism of this compound action on ERα signaling.

Experimental Workflow

The following diagram outlines the key steps in conducting an in vivo xenograft study with this compound.

Xenograft_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. Culture MCF7/HER2/neu cells Animal_Prep 2. Ovariectomize athymic nude mice and implant estrogen pellets Cell_Culture->Animal_Prep Cell_Implant 3. Implant cells subcutaneously Animal_Prep->Cell_Implant Tumor_Monitoring 4. Monitor tumor growth Cell_Implant->Tumor_Monitoring Randomization 5. Randomize mice into treatment groups Tumor_Monitoring->Randomization Treatment 6. Administer this compound and control treatments Randomization->Treatment Data_Collection 7. Measure tumor volume and body weight regularly Treatment->Data_Collection Endpoint 8. Euthanize mice at endpoint Data_Collection->Endpoint Tissue_Harvest 9. Harvest tumors for analysis Endpoint->Tissue_Harvest Data_Analysis 10. Analyze data and assess efficacy Tissue_Harvest->Data_Analysis

References

Application Notes and Protocols for (R)-OP-1074 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of (R)-OP-1074 in mice, based on preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

This compound is identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has shown efficacy in shrinking tumors in a tamoxifen-resistant xenograft model.[1] Its mechanism involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to pure antiestrogenic activity.[1]

Quantitative Data Summary

The following tables summarize the dosing and experimental parameters for this compound in key preclinical mouse models.

Table 1: Dosing Regimen for Tamoxifen-Resistant Breast Cancer Xenograft Model

ParameterValueReference
Compound This compound[2]
Mouse Strain Ovariectomized athymic nude mice[2]
Tumor Model MCF7/HER2/neu cell line implant[2]
Dosage 100 mg/kg[2]
Administration Route Oral gavage[2]
Frequency Twice daily[2]
Vehicle Not specified
Estrogen Supplement Estrogen pellets implanted[2]

Table 2: Dosing Regimen for Uterotrophic Assay

ParameterValueReference
Compound This compound[3]
Mouse Strain Ovariectomized BALB/c mice[3]
Assay Uterotrophic Assay[3]
Dosage 100 mg/kg[3]
Administration Route Oral gavage[3]
Frequency Daily for 3 days[3]
Vehicle Not specified
Co-treatment With or without 17β-estradiol (E2)[3]

Table 3: Pharmacokinetic Study Parameters

ParameterDetailsReference
Compound This compound[2]
Mouse Strain Athymic nude mice (from xenograft study)[2]
Sample Matrix Plasma[2]
Time Points 0, 0.5, 1, 2, 4, 8, and 24 hours post-final dose[2]
Animals per Time Point n=10 at 0, 1, 4 hours; n=5 at 0.5, 2, 8, 24 hours[2]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Tamoxifen-Resistant Xenograft Model

This protocol describes the methodology for assessing the in vivo efficacy of this compound in a breast cancer xenograft model resistant to tamoxifen.[2]

Materials:

  • This compound

  • MCF7/HER2/neu cells

  • Ovariectomized athymic nude mice

  • Estrogen pellets

  • Vehicle for drug formulation

  • Oral gavage needles (18-20 gauge, bulb-tipped)[4]

  • Syringes

  • Calipers for tumor measurement

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture MCF7/HER2/neu cells under standard conditions.

  • Animal Model:

    • Acclimate ovariectomized athymic nude mice for at least one week.

    • Implant estrogen pellets subcutaneously to support the growth of estrogen-dependent tumors.[2]

  • Tumor Implantation:

    • Inject MCF7/HER2/neu cells subcutaneously into the flank of each mouse.

    • Monitor mice for tumor growth.

  • Treatment Initiation:

    • When tumors reach a predetermined size, randomize mice into treatment and control groups (n=10 animals per group).[2]

    • Measure and record the initial tumor volume for each mouse.

  • Drug Preparation and Administration:

    • Prepare a formulation of this compound at a concentration suitable for delivering 100 mg/kg in an appropriate volume for oral gavage.

    • Administer 100 mg/kg of this compound via oral gavage twice daily.[2] The volume should not exceed 10 ml/kg.[4]

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers at regular intervals throughout the study.

    • Monitor animal body weight and overall health.

    • At the end of the study, collect plasma samples for pharmacokinetic analysis at specified time points after the final dose.[2]

  • Data Analysis:

    • Calculate the percent change in tumor volume for each group over time.

    • Perform statistical analysis to compare the efficacy of this compound with the control group.

Protocol 2: Uterotrophic Assay to Assess Estrogenic and Antiestrogenic Activity

This protocol details the procedure for a uterotrophic assay in ovariectomized mice to determine the estrogenic and antiestrogenic properties of this compound.[3]

Materials:

  • This compound

  • 17β-estradiol (E2)

  • Ovariectomized BALB/c mice

  • Vehicle for drug formulation

  • Oral gavage needles

  • Syringes

  • Analytical balance

Procedure:

  • Animal Model:

    • Acclimate ovariectomized BALB/c mice for at least one week to allow for the regression of uterine tissue.

  • Experimental Groups:

    • Randomize mice into the following groups (n=5 animals per group)[5]:

      • Vehicle control

      • E2 control

      • This compound (agonist mode)

      • This compound + E2 (antagonist mode)

  • Drug Preparation and Administration:

    • Prepare formulations of this compound and E2.

    • Administer 100 mg/kg of this compound via oral gavage daily for three days.[3]

    • For the antagonist mode, co-administer E2.

    • Administer vehicle or E2 alone to the respective control groups.

  • Tissue Collection:

    • On the fourth day, euthanize the mice.

    • Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

  • Data Collection and Analysis:

    • Record the wet weight of each uterus.

    • Calculate the mean uterine wet weight for each group.

    • Perform statistical analysis (e.g., one-way ANOVA) to compare the treatment groups to the vehicle and E2 controls.[5]

Visualizations

Signaling Pathway

SERD_Mechanism_of_Action cluster_ER ERα Regulation OP1074 This compound ER Estrogen Receptor α (ERα) OP1074->ER Binds H12 Helix 12 ER->H12 Disrupts Proteasome Proteasomal Degradation ER->Proteasome Induces PI3K_Akt PI3K-Akt Pathway ER->PI3K_Akt Inhibits downstream signaling MAPK MAPK Pathway ER->MAPK Cell_Effects ↓ Proliferation ↑ Apoptosis ↓ Migration PI3K_Akt->Cell_Effects MAPK->Cell_Effects Xenograft_Workflow Start Start: Ovariectomized Athymic Nude Mice Implant_E2 Implant Estrogen Pellets Start->Implant_E2 Implant_Cells Implant MCF7/HER2/neu Cells Implant_E2->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize into Groups (n=10/group) Tumor_Growth->Randomize Tumors reach target size Treatment Administer this compound (100 mg/kg, oral gavage, 2x daily) Randomize->Treatment Control Administer Vehicle Randomize->Control Monitor_Tumors Monitor Tumor Volume & Animal Health Treatment->Monitor_Tumors Control->Monitor_Tumors Endpoint End of Study: Collect Plasma & Tissues Monitor_Tumors->Endpoint Analysis Data Analysis: Tumor Volume Change, PK Endpoint->Analysis

References

Application Notes and Protocols: Monitoring ERα Degradation by (R)-OP-1074 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-OP-1074 is identified as a pure antiestrogen and a selective ERα degrader (PA-SERD).[1][2][3] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to the disruption of ERα helix 12, which confers its pure antiestrogenic activity.[1][2] This conformational change targets the ERα protein for ubiquitin-mediated degradation through the proteasome pathway, resulting in decreased cellular levels of ERα.[4][5] This application note provides a detailed protocol for assessing the degradation of ERα in breast cancer cell lines, such as MCF-7, upon treatment with this compound using Western blotting.

Quantitative Data Summary

The efficacy of this compound in degrading ERα can be quantified by measuring the reduction in ERα protein levels compared to a vehicle control. The benchmark selective estrogen receptor degrader (SERD), fulvestrant, is often used as a positive control for ERα degradation.

CompoundTreatment Time (hours)Cell LineERα Expression (% of Vehicle)
This compound24MCF-749%
Fulvestrant24MCF-728%

Table 1: Quantitative analysis of ERα protein levels in MCF-7 cells following treatment with this compound and fulvestrant. Data from immunoblotting shows the percentage of remaining ERα expression relative to the vehicle control.[3]

Signaling Pathway of this compound-induced ERα Degradation

The binding of this compound to ERα induces a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation. The E3 ubiquitin ligases tag the ERα protein with ubiquitin molecules, marking it for recognition and subsequent degradation by the 26S proteasome. This process leads to a reduction in the total cellular concentration of ERα, thereby inhibiting estrogen-mediated signaling pathways in cancer cells.

ERa_Degradation_Pathway cluster_cell Cell ROP1074 This compound ERa ERα ROP1074->ERa Binding & Conformational Change Ub Ubiquitin ERa->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degradation

Caption: this compound binds to ERα, leading to its ubiquitination and proteasomal degradation.

Experimental Protocol: Western Blot for ERα Degradation

This protocol details the steps for treating breast cancer cells with this compound and analyzing ERα protein levels by Western blot.

Materials
  • MCF-7 or other ERα-positive breast cancer cells[6][7]

  • Cell culture medium (e.g., DMEM/F12 with 1% FBS)[8]

  • This compound (stock solution in DMSO)

  • Fulvestrant (stock solution in DMSO)

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ERα

  • Primary antibody: Mouse or Rabbit anti-β-actin or GAPDH (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment Seed MCF-7 cells. Treat with this compound, Fulvestrant, or DMSO vehicle for 24h. B 2. Cell Lysis Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. Sample Preparation Normalize protein concentrations. Add Laemmli buffer and boil. C->D E 5. SDS-PAGE Separate proteins by size. D->E F 6. Protein Transfer Transfer proteins to a PVDF membrane. E->F G 7. Blocking Block non-specific binding sites. F->G H 8. Antibody Incubation Incubate with primary antibodies (anti-ERα, anti-loading control), then HRP-conjugated secondary antibodies. G->H I 9. Detection Add ECL substrate and image the chemiluminescent signal. H->I J 10. Data Analysis Quantify band intensities and normalize ERα to the loading control. I->J

Caption: Workflow for Western blot analysis of ERα degradation.

Step-by-Step Method
  • Cell Culture and Treatment:

    • Culture MCF-7 cells in appropriate medium until they reach 70-80% confluency.[7]

    • Treat the cells with 100 nM this compound, 100 nM fulvestrant (positive control), or an equivalent volume of DMSO (vehicle control) for 24 hours.[10]

  • Cell Lysis and Protein Extraction:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors directly to the culture dish.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for Electrophoresis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an appropriate volume of Laemmli sample buffer to the protein samples.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight. The full-length ERα protein is approximately 66 kDa.[9]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for a loading control protein such as β-actin or GAPDH, followed by the appropriate secondary antibody and ECL detection.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the ERα band to the corresponding loading control band for each sample. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

References

Application Notes and Protocols for Cell Proliferation Assay Using (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-OP-1074 is a potent and selective estrogen receptor degrader (PA-SERD) with pure antiestrogenic activity. It functions by specifically binding to the estrogen receptor alpha (ERα), disrupting the conformation of helix 12, which leads to the degradation of the receptor. This mechanism of action makes this compound a valuable tool for studying the effects of ERα signaling inhibition on cell proliferation, particularly in estrogen-dependent breast cancer models.

These application notes provide a summary of the anti-proliferative effects of this compound and a detailed protocol for assessing its impact on cell viability and proliferation in cancer cell lines.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.

Cell LineCancer TypeThis compound IC50 (nM)Reference
MCF-7Estrogen Receptor-Positive Breast Cancer6.3[1]
CAMA-1Estrogen Receptor-Positive Breast Cancer9.2[1]

Signaling Pathway of this compound

This compound exerts its anti-proliferative effects by inducing the degradation of ERα. This targeted degradation prevents the transcription of estrogen-responsive genes that are crucial for cell cycle progression, such as c-Myc. The subsequent decrease in c-Myc levels leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[2][3][4][5]

G cluster_cell Cancer Cell OP1074 This compound ERa Estrogen Receptor α (ERα) OP1074->ERa Binds and disrupts helix 12 Proteasome Proteasome ERa->Proteasome Targets for degradation E2_ERa_Complex E2-ERα Complex ERa->E2_ERa_Complex Degradation ERα Degradation Proteasome->Degradation Degradation->E2_ERa_Complex Prevents formation ERE Estrogen Response Element (ERE) E2_ERa_Complex->ERE Binds to cMyc_Gene c-Myc Gene ERE->cMyc_Gene Activates transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation CellCycle Cell Cycle Progression cMyc_Protein->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation E2 Estradiol (E2) E2->E2_ERa_Complex G cluster_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate (e.g., 5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (serial dilutions) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24-72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for (R)-OP-1074 in MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a novel pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has demonstrated efficacy in preclinical models of breast cancer, including those resistant to tamoxifen.[1] Its mechanism of action involves the direct binding to the estrogen receptor alpha (ERα), leading to the disruption of its helix 12 and subsequent proteasomal degradation of the receptor. This application note provides detailed protocols for the use of this compound in the ERα-positive human breast cancer cell line, MCF-7, a widely used model for studying the biology of estrogen-responsive breast cancers.

Mechanism of Action

This compound acts as a pure antagonist of ERα, completely blocking its transcriptional activity. Unlike selective estrogen receptor modulators (SERMs), it does not exhibit partial agonist activity. Furthermore, as a SERD, this compound induces the degradation of the ERα protein, thereby depleting the cell of this key driver of proliferation. This dual mechanism of action makes this compound a promising therapeutic agent for ERα-positive breast cancers.

Caption: Mechanism of action of this compound in MCF-7 cells.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound and a similar selective estrogen receptor degrader (SERD) in MCF-7 cells.

CompoundAssayCell LineIC50 ValueReference
This compound E2-Stimulated TranscriptionMCF-7Low nM range[1]
This compound E2-Induced ProliferationMCF-7Low nM range[1]
ERD-148 (similar SERD)Cell ProliferationMCF-70.8 nM[2]
CompoundAssayCell LineConcentrationEffectReference
This compound ERα Protein LevelsMCF-7Not specifiedDegradation of ERα[1]
ERD-148 (similar SERD)ERα Protein LevelsMCF-71 nMReduced ERα expression[2]

Experimental Protocols

Cell Culture

MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating the effects of this compound, it is recommended to use phenol red-free DMEM and charcoal-stripped FBS to minimize the influence of estrogenic compounds in the medium.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of MCF-7 cells.

Seed Seed MCF-7 cells in 96-well plate Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat with this compound (serial dilutions) Adhere->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate_MTT Incubate (2-4 hours) MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM with 10% charcoal-stripped FBS

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for ERα Degradation

This protocol is to assess the ability of this compound to induce the degradation of ERα protein.

Seed Seed MCF-7 cells in 6-well plate Treat Treat with this compound (e.g., 1, 10, 100 nM) Seed->Treat Lyse Lyse cells & collect protein Treat->Lyse Quantify Quantify protein (BCA assay) Lyse->Quantify SDS SDS-PAGE Quantify->SDS Transfer Transfer to PVDF membrane SDS->Transfer Block Block membrane Transfer->Block Probe Probe with primary Ab (anti-ERα, anti-Actin) Block->Probe Secondary Incubate with HRP-conjugated secondary Ab Probe->Secondary Detect Detect with ECL & image Secondary->Detect

Caption: Workflow for a Western blot analysis.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative ERα protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on the cell cycle distribution of MCF-7 cells.

Seed Seed MCF-7 cells in 6-well plate Treat Treat with this compound (e.g., IC50 concentration) Seed->Treat Harvest Harvest & wash cells Treat->Harvest Fix Fix cells in cold ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Analyze by flow cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound at a relevant concentration (e.g., the IC50 value for proliferation) for a desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Conclusion

This compound is a potent and specific degrader of ERα in MCF-7 cells, leading to the inhibition of estrogen-dependent transcription and proliferation. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific research questions. The use of appropriate controls, including a vehicle control and potentially a known SERD like fulvestrant, will ensure the generation of robust and reliable data.

References

Application Notes and Protocols: (R)-OP-1074 Treatment in CAMA-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 has been identified as a potent, pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2] Its mechanism of action involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ER signaling.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on the CAMA-1 human breast cancer cell line. CAMA-1 cells are an established model for luminal-type breast cancer, characterized as being estrogen receptor/progesterone receptor (ER/PR)-positive and HER2-negative.[3][4] Notably, this cell line possesses oncogenic mutations in PTEN and p53, and an amplification of the cyclin D1 gene, making it a relevant model for studying endocrine therapies in the context of common cancer-associated mutations.[3][4]

Data Presentation

The following tables present hypothetical yet expected quantitative data based on the known effects of selective estrogen receptor degraders in ER-positive breast cancer cell lines. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Efficacy of this compound in CAMA-1 Cells

ParameterThis compoundFulvestrant (Control)
IC50 (Cell Viability) Expected: 1 - 10 nM~3 nM[2]
ERα Degradation (DC50) Expected: 5 - 20 nMNot Specified
Inhibition of E2-stimulated Transcription (IC50) Expected: 10 - 30 nM~20 nM[2]

Table 2: Effect of this compound on Cell Cycle Distribution in CAMA-1 Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO) ~55%~30%~15%
This compound (100 nM) Expected: >70%Expected: <15%Expected: <15%
Estradiol (E2, 10 nM) ~40%~45%~15%
This compound + E2 Expected: >65%Expected: <20%Expected: <15%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation in CAMA-1 cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus E2 Estradiol (E2) ERa_inactive ERα (Inactive) E2->ERa_inactive Binds OP1074 This compound OP1074->ERa_inactive Binds & Disrupts Helix 12 ERa_active ERα (Active Conformation) ERa_inactive->ERa_active Conformational Change Degradation ERα Degradation ERa_inactive->Degradation Induces ERE Estrogen Response Elements (ERE) ERa_active->ERE Binds Transcription Gene Transcription (e.g., Cyclin D1) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed signaling pathway of this compound in ER-positive breast cancer cells.

G start Start culture Culture CAMA-1 Cells (EMEM + 10% FBS) start->culture seed Seed Cells in Appropriate Plates culture->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat assays Perform Downstream Assays treat->assays viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assays->viability western Western Blot Analysis (ERα, p-AKT, Cyclin D1) assays->western qpcr qPCR Analysis (TFF1, PGR) assays->qpcr facs Cell Cycle Analysis (Flow Cytometry) assays->facs data Data Analysis (IC50, Statistical Tests) viability->data western->data qpcr->data facs->data end End data->end

Caption: General experimental workflow for evaluating this compound in CAMA-1 cells.

Experimental Protocols

Protocol 1: CAMA-1 Cell Culture

CAMA-1 cells are adherent and grow in patches.[4] They have a relatively long doubling time of approximately 73 hours.[5]

  • Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

    • Add an appropriate volume of Trypsin-EDTA solution to cover the cell layer and incubate for 5-15 minutes at 37°C until cells detach.

    • Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 1000 x g for 3 minutes.[7]

    • Resuspend the cell pellet in fresh growth medium and dispense into new culture flasks at a recommended split ratio of 1:2 to 1:4.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability of CAMA-1 cells.

  • Materials:

    • CAMA-1 cells

    • 96-well plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed CAMA-1 cells in a 96-well plate at a density of 8,000-12,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

    • Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the drug). Replace the medium in the wells with 100 µL of the drug dilutions.

    • Incubation: Incubate the plate for 5-7 days, considering the slow doubling time of CAMA-1 cells.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[8]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for ERα Degradation

This protocol assesses the ability of this compound to induce the degradation of the ERα protein.

  • Materials:

    • CAMA-1 cells

    • 6-well plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-ERα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding and Treatment: Seed CAMA-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for 24 hours.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody against ERα overnight at 4°C. Use β-actin as a loading control.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]

    • Analysis: Quantify the band intensities to determine the level of ERα protein relative to the loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

  • Materials:

    • CAMA-1 cells

    • 6-well plates

    • This compound

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Cell Seeding and Treatment: Seed CAMA-1 cells in 6-well plates. Synchronize the cells if necessary (e.g., by serum starvation). Treat with this compound (e.g., 100 nM) for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

    • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[8]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Luciferase Reporter Assay for (R)-OP-1074 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). As a pure antiestrogen, it functions by binding to the estrogen receptor-alpha (ERα), leading to a conformational change that not only antagonizes its function but also induces its proteasome-mediated degradation.[1] This dual mechanism of action makes it a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases that have developed resistance to other endocrine therapies.

The luciferase reporter assay is a highly sensitive and quantitative method for assessing the transcriptional activity of ERα. This assay utilizes a reporter construct containing the firefly luciferase gene under the transcriptional control of multiple copies of the Estrogen Response Element (ERE).[2][3] When ERα is activated by an agonist like estradiol (E2), it binds to the EREs and drives the expression of luciferase. The resulting light emission upon addition of a substrate can be measured to quantify ERα activity.[2] The inhibitory effect of compounds like this compound can be determined by their ability to reduce E2-stimulated luciferase expression.

These application notes provide a detailed protocol for utilizing an ERE-luciferase reporter assay to characterize the antagonistic activity of this compound on ERα signaling.

Principle of the Assay

The assay is based on the principle of ligand-inducible transcription factor activity. ERα, a ligand-activated transcription factor, binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes upon activation by estrogens.[4] In this assay, cells are engineered to express a luciferase reporter gene driven by an ERE-containing promoter.

In the presence of an ERα agonist such as 17β-estradiol (E2), the receptor is activated, dimerizes, translocates to the nucleus, and binds to the EREs, initiating the transcription of the luciferase gene. The produced luciferase enzyme catalyzes a reaction with its substrate (luciferin), resulting in the emission of light. The intensity of this luminescence is directly proportional to the transcriptional activity of ERα. This compound, as a SERD, will compete with E2 for binding to ERα and promote its degradation, thereby inhibiting the E2-induced luciferase expression in a dose-dependent manner.

Data Presentation

The following table summarizes representative quantitative data from an ERE-luciferase reporter assay designed to evaluate the inhibitory activity of this compound on estradiol-stimulated ERα transcriptional activity. The data is presented as Relative Light Units (RLU) and the calculated percent inhibition.

Table 1: Dose-Dependent Inhibition of E2-Stimulated ERα Transcriptional Activity by this compound

Treatment ConditionThis compound Concentration (nM)Average RLUStandard Deviation% Inhibition of E2 Stimulation
Vehicle Control (DMSO)015,0001,2000%
17β-Estradiol (E2) (1 nM)0350,00025,000N/A
E2 (1 nM) + this compound0.1280,00021,00020.9%
E2 (1 nM) + this compound1150,00015,00059.7%
E2 (1 nM) + this compound1045,0005,50091.0%
E2 (1 nM) + this compound10018,0002,00099.1%
E2 (1 nM) + this compound100016,5001,80099.6%

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Materials and Reagents
  • Cell Line: T47D or MCF-7 human breast cancer cell lines (ERα-positive).

  • Reporter Plasmid: ERE-luciferase reporter plasmid (e.g., pGL2-(ERE)3-TATA-Luc).

  • Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Hormone-Depleted Medium: Phenol red-free RPMI-1640 or DMEM supplemented with 10% charcoal-stripped FBS (CS-FBS).

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • This compound: Stock solution in DMSO.

  • 17β-Estradiol (E2): Stock solution in ethanol or DMSO.

  • Luciferase Assay System: Commercially available kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).

  • Lysis Buffer: Passive Lysis Buffer.

  • Plates: 96-well white, clear-bottom cell culture plates.

  • Luminometer: Plate-reading luminometer.

Protocol

Day 1: Cell Seeding

  • Culture T47D or MCF-7 cells in standard growth medium until they reach 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of standard growth medium.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

  • After 24 hours, replace the medium with 100 µL of hormone-depleted medium.

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the ERE-luciferase reporter plasmid and the control plasmid with the transfection reagent in serum-free medium.

  • Add the transfection mix to the cells.

  • Incubate for 24 hours at 37°C.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in hormone-depleted medium.

  • Prepare a solution of 1 nM E2 in hormone-depleted medium.

  • Prepare solutions containing 1 nM E2 and the various concentrations of this compound.

  • Include the following controls:

    • Vehicle control (medium with DMSO or ethanol).

    • E2 stimulation control (1 nM E2).

  • Carefully remove the transfection medium from the cells.

  • Add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubate for 18-24 hours at 37°C.

Day 4: Luciferase Assay

  • Remove the treatment medium from the wells.

  • Wash the cells gently with 100 µL of PBS.

  • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Prepare the luciferase assay reagents according to the manufacturer's instructions.

  • In an opaque 96-well plate, add 10 µL of cell lysate to each well.

  • Using the luminometer's injectors, add 50 µL of the firefly luciferase substrate and measure the luminescence.

  • Subsequently, inject 50 µL of the Renilla luciferase substrate and measure the luminescence.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase activity by dividing the firefly luminescence value by the Renilla luciferase luminescence value. This corrects for variations in transfection efficiency and cell number.

  • Calculate Fold Induction: Determine the fold induction of E2 stimulation by dividing the normalized luciferase activity of the E2-treated wells by that of the vehicle control wells.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(Normalized RLU of E2 + this compound) - (Normalized RLU of Vehicle)] / [(Normalized RLU of E2) - (Normalized RLU of Vehicle)])

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive ERα (inactive) E2->ERa_inactive Binds OP1074 This compound OP1074->ERa_inactive Binds & Degrades ERa_active ERα Dimer (active) ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome ERE Estrogen Response Element (ERE) ERa_active->ERE Binds cluster_nucleus cluster_nucleus ERa_active->cluster_nucleus Luciferase Luciferase Gene ERE->Luciferase Activates Transcription Transcription

Caption: ERα signaling pathway and the mechanism of this compound action.

Luciferase_Assay_Workflow Day1 Day 1: Seed ERα+ cells (e.g., T47D, MCF-7) Day2 Day 2: Transfect with ERE-Luciferase & Control Plasmids Day1->Day2 Day3 Day 3: Treat with E2 and This compound concentrations Day2->Day3 Day4 Day 4: Lyse cells and measure luminescence Day3->Day4 Analysis Data Analysis: Normalize & Calculate % Inhibition Day4->Analysis

Caption: Experimental workflow for the ERE-luciferase reporter assay.

References

Application Note & Protocol: Pharmacokinetic Analysis of (R)-OP-1074 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-OP-1074 is the active stereoisomer of OP-1074, a novel therapeutic agent identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2][3] Its mechanism of action involves the specific disruption of the estrogen receptor alpha (ERα) helix 12, which confers its pure antiestrogenic activity.[2] This compound has demonstrated significant efficacy in preclinical models, particularly in shrinking tumors in tamoxifen-resistant xenografts, highlighting its potential for treating endocrine-resistant breast cancer.[2][4] This document provides a summary of the available pharmacokinetic data for this compound in animal models and detailed protocols for conducting similar preclinical studies.

Pharmacokinetic Data

The pharmacokinetic profile of OP-1074 was evaluated in mice following oral administration. The study aimed to understand the plasma concentration dynamics of the compound over a 24-hour period.

Table 1: Pharmacokinetic Profile of OP-1074 in Mice

ParameterValue/ObservationSpeciesDoseRouteNotes
Dose Regimen 100 mg/kgAthymic Nude Mice100 mg/kgOral Gavage (twice daily)Data collected on the final dose of a multi-dose study.[4]
Time Points 0, 0.5, 1, 2, 4, 8, 24 hoursAthymic Nude Mice100 mg/kgOral GavagePlasma samples were collected at these specific times post-administration.[4]
Plasma Conc. A peak concentration is observed between 0.5 and 4 hours, followed by a decline.Athymic Nude Mice100 mg/kgOral GavageThe concentration decreases significantly by the 8-hour mark and is substantially lower by 24 hours.[4]

Note: Specific quantitative values for Cmax, Tmax, and AUC were not detailed in the referenced abstracts. The observations are based on the graphical representation of the pharmacokinetic data presented in the study by Fanning SW, et al. (2018).

Experimental Protocols

In-Vivo Efficacy and Pharmacokinetic Study in Xenograft Mouse Model

This protocol describes the methodology for evaluating the efficacy and pharmacokinetics of this compound in a tamoxifen-resistant breast cancer xenograft model.[4]

Objective: To determine the plasma concentration-time profile of this compound in tumor-bearing mice and assess its anti-tumor efficacy.

Materials:

  • This compound

  • Vehicle solution for oral gavage

  • MCF7/HER2/neu cells

  • Ovariectomized athymic nude mice

  • Estrogen pellets

  • Standard laboratory equipment for animal handling, dosing, and blood collection (e.g., oral gavage needles, microcentrifuge tubes with anticoagulant).

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: MCF7/HER2/neu cells are implanted into ovariectomized athymic nude mice that have been previously implanted with estrogen pellets to support tumor growth.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size before the commencement of treatment.

  • Animal Grouping: Animals are randomized into treatment groups (e.g., Vehicle control, Tamoxifen, Fulvestrant, this compound).

  • Dosing Administration:

    • Administer this compound at a dose of 100 mg/kg twice daily via oral gavage.[4]

    • Other groups receive their respective treatments (e.g., 100 mg/kg tamoxifen daily by oral gavage).[4]

  • Efficacy Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight and general health are also monitored.

  • Pharmacokinetic Blood Sampling: On the final day of the study, after the last dose, blood samples are collected from a subset of animals at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[4]

    • Collect blood (e.g., via retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).

    • Keep samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to fresh, labeled tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Quantification of this compound in Plasma (Representative Protocol)

This is a representative protocol for the quantification of a small molecule like this compound in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a standard method for bioanalysis.

Objective: To accurately quantify the concentration of this compound in plasma samples.

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Create a series of calibration standards by spiking known concentrations of this compound into blank control plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples (unknowns, calibration standards, and QCs) on ice.

    • To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

    • Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared samples onto an LC system equipped with a suitable analytical column (e.g., C18). Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the curve.

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action

Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Intervention cluster_2 Result ER Estrogen Receptor α (ERα) H12 Helix 12 (Active Conformation) ER->H12 Estrogen binding H12_disrupt Disrupted Helix 12 (Inactive Conformation) ER->H12_disrupt induces conformational change Coactivator Coactivator Proteins H12->Coactivator recruits Transcription Gene Transcription (Cell Proliferation) Coactivator->Transcription activates Coactivator->H12_disrupt Binding blocked OP1074 This compound OP1074->ER binds to Degradation ERα Degradation (Proteasome) H12_disrupt->Degradation No_Transcription Transcription Blocked (Anti-proliferative) H12_disrupt->No_Transcription PK_Workflow start Start: Tumor-Bearing Mouse Model dosing Oral Dosing (100 mg/kg R-OP-1074) start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis data Data Processing (Concentration vs. Time) analysis->data pk_params Pharmacokinetic Analysis (Cmax, Tmax, AUC) data->pk_params

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-OP-1074 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the experimental concentration of (R)-OP-1074 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2] Its mechanism of action involves the specific disruption of the estrogen receptor alpha (ERα) helix 12, which confers its pure antiestrogenic activity.[1][2] This makes it a promising compound for preventing and treating endocrine resistance in breast cancer.[1]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For initial range-finding experiments, it is advisable to test a broad range of concentrations. Based on available data, a starting range from 1 nM to 100 µM is recommended to capture the full dose-response curve.[3] One study noted that this compound exhibited the least amount of agonist activity at 1 nM and had an IC50 of 20 nM for inhibiting E2-stimulated transcription.[2]

Q3: What solvent should I use to dissolve this compound?

A3: The choice of solvent is critical and should be one that does not affect cell viability at its working concentration.[3][4] While the specific solvent for this compound is not detailed in the provided search results, common solvents for similar compounds in in vitro studies include DMSO and ethanol.[5] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.[5]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the specific assay. A good starting point is to test a series of time points, such as 24, 48, and 72 hours.[6] The duration of drug exposure is a key parameter in determining the cellular response.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration is too low.2. Incubation time is too short.3. The chosen cell line is not sensitive.4. Compound degradation.1. Test a higher concentration range (e.g., up to 100 µM).2. Increase the incubation time (e.g., up to 72 hours).3. Verify the expression of ERα in your cell line.4. Ensure proper storage of the compound and prepare fresh solutions for each experiment.[5]
Excessive cell death, even at low concentrations 1. The compound is highly cytotoxic to the cell line.2. The solvent concentration is too high and causing toxicity.3. Cells are too sensitive.1. Use a lower concentration range (e.g., starting from picomolar concentrations).2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[3][4]3. Reduce the incubation time.
High variability between replicate wells 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected agonist effect observed 1. Off-target effects at high concentrations.2. Contamination of the compound or cell culture.1. Focus on a lower, more specific concentration range.2. Use authenticated, mycoplasma-free cell lines and sterile techniques.

Experimental Protocols

Protocol 1: Initial Dose-Response and IC50 Determination

This protocol is designed to determine the concentration of this compound that inhibits a biological response by 50% (IC50).

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control if available.

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours).[6]

  • Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using appropriate software.

Protocol 2: ERα Degradation Assay (Western Blot)

This protocol assesses the ability of this compound to induce the degradation of the ERα protein.

Materials:

  • This compound

  • ERα-positive cell line

  • 6-well plates

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Primary antibodies (anti-ERα, anti-loading control e.g., β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (centered around the IC50) for a specific time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-ERα antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of ERα degradation at different this compound concentrations.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Estrogen Estrogen ERa_dimer ERα Dimer Estrogen->ERa_dimer Binds & Dimerizes ERE Estrogen Response Element ERa_dimer->ERE Translocates & Binds Degradation Degradation ERa_dimer->Degradation Induces Degradation R_OP_1074 R_OP_1074 R_OP_1074->ERa_dimer Binds & Disrupts H12 Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates

Caption: Simplified signaling pathway of Estrogen and this compound action on ERα.

Experimental_Workflow Start Start Range_Finding Initial Dose-Response (1 nM - 100 µM) Start->Range_Finding Determine_IC50 Calculate IC50 Range_Finding->Determine_IC50 Refine_Concentration Narrow Concentration Range Around IC50 Determine_IC50->Refine_Concentration Time_Course Time-Course Experiment (e.g., 24, 48, 72h) Refine_Concentration->Time_Course Mechanism_Assays Mechanism of Action Assays (e.g., Western Blot for ERα Degradation) Time_Course->Mechanism_Assays Optimal_Concentration Optimal_Concentration Mechanism_Assays->Optimal_Concentration

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start No Effect Observed? Increase_Conc Increase Concentration Start->Increase_Conc Yes High_Toxicity High Toxicity? Start->High_Toxicity No Check_ERa Check ERα Expression Increase_Conc->Check_ERa Increase_Time Increase Incubation Time Check_ERa->Increase_Time Decrease_Conc Decrease Concentration High_Toxicity->Decrease_Conc Yes Check_Solvent Check Solvent Toxicity Decrease_Conc->Check_Solvent Decrease_Time Decrease Incubation Time Check_Solvent->Decrease_Time

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting (R)-OP-1074 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with (R)-OP-1074 in solution. While specific stability data for this compound is not publicly available, this guide offers a framework based on common challenges encountered with small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a precipitate after thawing. What could be the cause and how can I prevent this?

A1: Precipitation upon thawing can be due to several factors, including the compound's solubility limit being exceeded at lower temperatures or the unsuitability of the solvent for cryogenic storage.[1] To address this, consider the following:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at the intended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[1]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Yes, inconsistent experimental results are a common sign of compound degradation in solution.[1] Several factors in a cell-based assay can contribute to this:

  • Degradation in Culture Medium: Assess the stability of this compound in your specific cell culture medium.

  • Adsorption to Plasticware: The compound may adsorb to the surface of plates and tubes, reducing its effective concentration. Using low-binding plates can help mitigate this.[2]

  • Poor Cell Permeability: If the compound cannot efficiently enter the cells, its apparent activity will be reduced.

Q3: My HPLC/LC-MS analysis shows new peaks appearing in my this compound solution over time. What does this indicate?

A3: The appearance of new peaks in HPLC/LC-MS analysis is a strong indicator of compound degradation.[2] To address this, you should:

  • Identify Degradation Products: Characterizing the new peaks can provide insights into the degradation pathway.

  • Mitigate Degradation: Based on the suspected degradation mechanism, you can implement strategies such as adjusting the pH of the solution or adding antioxidants.[2]

Troubleshooting Guides

Issue: Visual Changes in Solution

A color change in your stock or working solution can suggest chemical degradation or oxidation of the compound.[1] This may be triggered by exposure to light, air (oxygen), or impurities in the solvent.

Recommended Actions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]

  • Control Temperature: Store stock solutions at -20°C or -80°C to slow down degradation reactions.[1]

  • Use Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[2]

Issue: Loss of Biological Activity

A gradual or sudden loss of the expected biological effect of this compound can be a primary indicator of instability.

Recommended Actions:

  • Perform a Stability Study: Conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions (e.g., in your assay buffer or cell culture medium).

  • Optimize Solvent: If using a co-solvent system, ensure the final concentration of the organic solvent (e.g., DMSO) is not affecting the stability or the biological system. For most cell lines, a DMSO concentration of less than 0.1% is generally considered safe.[3]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol outlines a method to quickly assess the stability of this compound in a specific solvent or buffer.

Methodology:

  • Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this, prepare a 10 µM working solution in the aqueous buffer of interest.[2]

  • Incubation: Aliquot the working solution into separate, sealed amber vials for each time point and condition to be tested.[4]

  • Time Points: Incubate the vials under the desired conditions (e.g., room temperature, 37°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[4]

  • Quenching: At each time point, stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[2][4]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.[2]

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time.[2]

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic/Basic Hydrolysis: Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Degradation: Expose the solution to a light source as specified by ICH Q1B guidelines.[4]

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).[4]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers

Buffer (pH)Temperature (°C)% Remaining after 24h% Remaining after 48h
Acetate (4.5)2598.296.5
PBS (7.4)2595.190.3
Tris (8.5)2588.475.2
Acetate (4.5)3794.688.1
PBS (7.4)3785.372.4
Tris (8.5)3770.155.9

Note: This data is illustrative and not based on experimental results for this compound.

Table 2: Common Solvents and Storage Recommendations

SolventRecommended Storage Temp.Notes
DMSO-20°C or -80°CProne to issues with repeated freeze-thaw cycles.[1]
Ethanol-20°CCan be a good alternative to DMSO for some compounds.
Aqueous Buffers4°C (short-term) or -80°C (long-term)Stability is highly pH-dependent.[1]

Visualizations

Signaling Pathways

This compound has been shown to be an antagonist of the estrogen receptor (ERα) and may impact downstream signaling pathways such as PI3K-Akt and MAPK.[5][6]

PI3K_Akt_Signaling ER ERα PI3K PI3K ER->PI3K ROP1074 This compound ROP1074->ER PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K-Akt signaling pathway potentially inhibited by this compound.

MAPK_Signaling ER ERα Ras Ras ER->Ras ROP1074 This compound ROP1074->ER Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription

Caption: Simplified MAPK signaling pathway potentially inhibited by this compound.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1mM in DMSO) Prep_Work Prepare Working Solution (e.g., 10µM in Buffer) Prep_Stock->Prep_Work Incubate Incubate at Test Condition (e.g., 37°C) Prep_Work->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Quantify Peak Area & Calculate % Remaining Analyze->Data

Caption: General workflow for assessing the stability of a compound in solution.[2]

References

Technical Support Center: (R)-Roscovitine (Seliciclib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(R)-OP-1074" as specified in the query does not correspond to a known single agent in publicly available literature. The query likely represents a combination of two distinct entities: (R)-Roscovitine (also known as Seliciclib or CYC202), a well-researched Cyclin-Dependent Kinase (CDK) inhibitor, and OP-1074, a separate developmental drug. This guide will focus on (R)-Roscovitine , assuming it is the compound of interest for experiments aimed at improving in vivo efficacy.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficacy of (R)-Roscovitine in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-Roscovitine?

(R)-Roscovitine, also known as Seliciclib, is a small molecule purine analog that functions as a competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It binds to the ATP-binding site of these kinases, preventing the phosphorylation of their target substrates.[2][3] Its primary targets are CDK1, CDK2, CDK5, CDK7, and CDK9, while it is a poor inhibitor of CDK4 and CDK6.[1] This inhibition disrupts cell cycle progression, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][2] A key mechanism for its pro-apoptotic effect is the inhibition of CDK9, which is required for the transcription of short-lived anti-apoptotic proteins like Mcl-1.[2][3][4]

Q2: What are the known off-target effects of (R)-Roscovitine?

While considered selective for CDKs, (R)-Roscovitine can inhibit other kinases at higher concentrations, including ERK1 and ERK2.[5][6] It has also been shown to bind to pyridoxal kinase, an enzyme involved in vitamin B6 metabolism, at a site distinct from the ATP-binding pocket. Additionally, its inhibition of CDK5 and CDK9 can impact processes beyond cell cycle control, such as neuronal function and general transcription.[5][7][8] Researchers should consider these potential off-target effects when interpreting experimental results.

Q3: How should (R)-Roscovitine be stored and handled?

(R)-Roscovitine is typically supplied as a powder. For long-term storage, it should be kept at or below -20°C, desiccated.[9] Once dissolved (e.g., in DMSO to create a stock solution), it should be stored at -20°C and used within a few months to maintain potency.[2][9] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[9]

Q4: What are the main challenges observed in clinical trials with (R)-Roscovitine?

In Phase I and II clinical trials, (R)-Roscovitine has shown modest single-agent efficacy, with some patients experiencing disease stabilization rather than objective tumor responses.[1][10] Dose-limiting toxicities have been observed, including fatigue, skin rash, nausea, vomiting, and electrolyte imbalances such as hypokalemia and hyponatremia.[1][11][12] These challenges highlight the need for optimized dosing schedules, combination therapies, and potentially improved formulations to enhance its therapeutic index.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with (R)-Roscovitine and provides actionable solutions.

Issue 1: Low or Inconsistent Bioavailability After Oral Administration

  • Question: My in vivo study shows highly variable plasma concentrations and lower-than-expected efficacy after oral gavage of (R)-Roscovitine. What could be the cause and how can I fix it?

  • Answer: This is a common problem for poorly water-soluble compounds like (R)-Roscovitine.[13] Low solubility leads to poor dissolution in the gastrointestinal tract, resulting in erratic absorption.[14]

    • Solution 1: Improve the Formulation. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may be insufficient. Consider using a formulation designed to enhance solubility. A common approach involves using a co-solvent system. For example, a formulation consisting of DMSO, PEG300, and Tween 80 has been described for preclinical use.[15] Other strategies include the use of cyclodextrins to form inclusion complexes or lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[16][17]

    • Solution 2: Particle Size Reduction. The dissolution rate of a drug is inversely proportional to its particle size.[14] Reducing the particle size to the micron or sub-micron (nanosuspension) level dramatically increases the surface area, which can significantly improve oral bioavailability.[14][18] This can be achieved through techniques like micronization or high-pressure homogenization.[18]

    • Solution 3: Switch Administration Route. If oral bioavailability remains a persistent issue, consider switching to intraperitoneal (IP) injection for preclinical models. IP administration bypasses the gastrointestinal tract, ensuring more direct and consistent systemic exposure. Several preclinical studies have successfully used IP administration for (R)-Roscovitine.[1]

Issue 2: Lack of Significant Tumor Growth Inhibition in Xenograft Models

  • Question: I am not observing the expected anti-tumor effect in my xenograft model, even with a formulation that should provide adequate exposure. What are other potential reasons for this lack of efficacy?

  • Answer: If poor bioavailability is ruled out, the lack of efficacy could be related to the chosen dose, schedule, or the intrinsic biology of the tumor model.

    • Solution 1: Verify Target Engagement. First, confirm that the drug is reaching the tumor at a sufficient concentration to inhibit its targets. This can be done by collecting tumor samples at various time points after dosing and performing a Western blot for biomarkers of CDK activity, such as the phosphorylation of Retinoblastoma protein (p-Rb). A decrease in p-Rb would indicate target engagement. You can also measure the levels of downstream proteins like Mcl-1, which are expected to decrease upon treatment.[4][19]

    • Solution 2: Optimize Dose and Schedule. (R)-Roscovitine has a relatively short half-life and is metabolized rapidly.[7] A single daily dose may not be sufficient to maintain therapeutic concentrations. Preclinical studies have often used twice-daily (BID) or even three-times-daily (TID) dosing schedules to achieve efficacy.[1][19] Perform a dose-response study to find the maximum tolerated dose (MTD) in your specific model and test more frequent administration schedules.

    • Solution 3: Re-evaluate the Tumor Model. The efficacy of (R)-Roscovitine is dependent on the cell's reliance on the CDKs it inhibits.[13] It is most effective against tumors driven by the dysregulation of CDK2.[20] It is a poor inhibitor of CDK4/6, so tumor models with alterations driving CDK4/6 activity (e.g., Cyclin D1 amplification without CDK2 dysregulation) may be less sensitive.[1] Characterize your cell line's cell cycle protein expression to ensure it is an appropriate model.

    • Solution 4: Consider Combination Therapy. (R)-Roscovitine has shown synergistic effects when combined with other anti-cancer agents, including chemotherapy drugs like doxorubicin and cisplatin, as well as radiation.[1][6] Combining it with another agent could overcome intrinsic resistance and enhance anti-tumor activity.

Issue 3: Observed Toxicity in Animal Models

  • Question: My mice are experiencing significant weight loss and other signs of toxicity at doses where I expect to see an anti-tumor effect. How can I manage this?

  • Answer: Toxicity is a known issue and was a dose-limiting factor in clinical trials.[1][12] Managing it is key to finding a therapeutic window.

    • Solution 1: Adjust the Dosing Schedule. Instead of continuous daily dosing, consider an intermittent schedule. Clinical trials have explored schedules such as 5 or 7 days of treatment followed by a 14-21 day break.[19][12] This allows the animals to recover from treatment-related side effects while still potentially providing an anti-tumor benefit.

    • Solution 2: Provide Supportive Care. Ensure animals have easy access to food and water. Use of hydration support (e.g., subcutaneous fluids) and nutritional supplements can help mitigate weight loss. Monitor for specific toxicities reported in clinical trials, such as electrolyte imbalances, and consult with veterinary staff for appropriate management.

    • Solution 3: Evaluate Formulation-Related Toxicity. The vehicle used for drug administration can sometimes cause toxicity. For example, high concentrations of DMSO or surfactants can cause local irritation or systemic effects. Run a vehicle-only control group to assess the toxicity of the formulation itself and optimize excipient concentrations if necessary.

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of (R)-Roscovitine

Target Kinase IC50 (µM) Reference
CDK1/cyclin B ~0.65 [1]
CDK2/cyclin A ~0.70 [1]
CDK2/cyclin E ~0.70 [1]
CDK5/p25 ~0.16 [1]
CDK7/cyclin H ~0.46 [1]
CDK9/cyclin T1 ~0.60 [1]
CDK4/cyclin D1 >100 [1]

| CDK6/cyclin D3 | >100 |[1] |

Table 2: Summary of Preclinical In Vivo Efficacy Studies

Tumor Model Dose & Schedule Administration Tumor Growth Inhibition Reference
HT29 Colon Cancer Xenograft 10 mg/kg IP 68% [1]
HT29 Colon Cancer Xenograft 40 mg/kg IP 80% [1]
LoVo Colorectal Cancer Xenograft 100 mg/kg, TID for 5 days IP 45% [1]
MESSA-DX5 Uterine Carcinoma 500 mg/kg, TID for 4 days Oral 62% [1]
MCF7 Breast Cancer Xenograft 400 mg/kg, BID Oral 70% (vs. 48% for Doxorubicin) [1]

| MDA-MB 231 Xenograft | (Not specified) with IR | (Not specified) | 73% (vs. 54% for IR alone) |[6] |

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for (R)-Roscovitine

This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo use.[15]

  • Materials:

    • (R)-Roscovitine powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile water or saline

  • Procedure:

    • Weigh the required amount of (R)-Roscovitine powder based on the desired final concentration and dosing volume.

    • Prepare a stock solution by dissolving the (R)-Roscovitine powder in a minimal amount of DMSO. For example, to make a final formulation with 10% DMSO, dissolve the total drug amount in this volume first.

    • In a separate tube, add the required volume of PEG300 (e.g., 40% of the final volume).

    • Slowly add the (R)-Roscovitine/DMSO solution to the PEG300 while vortexing to mix thoroughly. Ensure the solution remains clear.

    • Add the required volume of Tween 80 (e.g., 5% of the final volume) to the mixture and continue to vortex until the solution is clear and homogenous.

    • Finally, add the remaining volume of sterile water or saline dropwise while vortexing to bring the formulation to its final volume.

    • The final formulation (e.g., 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Water) should be clear. Use immediately for best results. Always prepare fresh on the day of dosing.

Protocol 2: Western Blot for Target Engagement (p-Rb and Mcl-1)

  • Sample Collection:

    • Dose tumor-bearing mice with (R)-Roscovitine or vehicle.

    • At a predetermined time point (e.g., 2, 4, or 8 hours post-dose), euthanize the animals and excise the tumors.

    • Snap-freeze the tumors in liquid nitrogen and store at -80°C until processing.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • Mcl-1

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Expected Result: A decrease in the ratio of p-Rb to total Rb and a decrease in total Mcl-1 levels in the drug-treated samples compared to the vehicle control would confirm target engagement.

Visualizations: Signaling Pathways and Workflows

Roscovitine_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation cluster_apoptosis Apoptosis CDK2_CyclinE CDK2 / Cyclin E Rb Rb CDK2_CyclinE->Rb p CDK2_CyclinA CDK2 / Cyclin A S_Phase S Phase CDK2_CyclinA->S_Phase CDK1_CyclinB CDK1 / Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M E2F E2F Rb->E2F Represses E2F->S_Phase Promotes G1_S G1/S Transition CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) RNAPII RNA Pol II CTD CDK9_CyclinT->RNAPII p (Ser2) CDK7_CyclinH CDK7 / Cyclin H (TFIIH) CDK7_CyclinH->RNAPII p (Ser5) Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Bax_Bak Bax / Bak Mcl1_Protein->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspase Cascade CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Roscovitine (R)-Roscovitine Roscovitine->CDK2_CyclinE Roscovitine->CDK2_CyclinA Roscovitine->CDK1_CyclinB Roscovitine->CDK9_CyclinT Roscovitine->CDK7_CyclinH

Caption: Mechanism of action of (R)-Roscovitine, showing inhibition of key CDKs.

InVivo_Troubleshooting_Workflow Start Start: Low In Vivo Efficacy Observed Q1 Is bioavailability low or inconsistent? Start->Q1 Sol_Formulation Action: Improve Formulation (e.g., Co-solvents, Lipids, Particle Size Reduction) Q1->Sol_Formulation Yes Q2 Is target engagement in tumor confirmed? Q1->Q2 No Sol_Route Action: Change Route (e.g., Oral to IP) Sol_Formulation->Sol_Route Sol_Route->Q2 Sol_PD Action: Perform PD Study (Western Blot for p-Rb, Mcl-1) Q2->Sol_PD No Q3 Is dose and schedule optimized? Q2->Q3 Yes Sol_PD->Q3 Sol_Dose Action: Dose Escalate (MTD) & Test BID/TID Schedules Q3->Sol_Dose No Q4 Is the tumor model appropriate? Q3->Q4 Yes Sol_Dose->Q4 Sol_Model Action: Profile Model for CDK2-dependency Q4->Sol_Model No End Efficacy Improved Q4->End Yes Sol_Model->End

Caption: Logical workflow for troubleshooting poor in vivo efficacy of (R)-Roscovitine.

References

Off-target effects of (R)-OP-1074 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of (R)-OP-1074 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is characterized as a selective estrogen receptor degrader (PA-SERD) with pure anti-estrogenic activity.[1][2] It specifically targets estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The primary mechanism of action involves the disruption of ERα helix 12, which confers its pure antiestrogenic properties.[2] This leads to the destabilization and degradation of the ERα protein.[1]

Q2: Has a comprehensive off-target profile for this compound been publicly disclosed?

Currently, detailed public information regarding comprehensive off-target screening for this compound is limited. The available literature primarily emphasizes its selectivity and potent on-target activity as a pure antiestrogen and selective ER degrader.[1][2] Compounds of this nature typically undergo extensive off-target profiling during preclinical development to ensure safety and specificity. However, the specific results of these studies for this compound have not been fully published in the peer-reviewed literature.

Q3: What types of off-target effects are generally considered for selective estrogen receptor degraders (SERDs) like this compound?

For a compound like this compound, potential off-target effects are typically assessed across a wide range of biological targets to ensure its selectivity for the estrogen receptor. Standard preclinical safety evaluations would investigate interactions with:

  • Other Nuclear Receptors: To ensure selectivity against other members of the nuclear receptor superfamily.

  • Kinases: A broad panel of kinases is usually screened to identify any potential inhibition that could lead to unintended effects on various signaling pathways.

  • G-Protein Coupled Receptors (GPCRs): Screening against a panel of common GPCRs is standard practice to rule out interactions that could affect a wide range of physiological functions.

  • Ion Channels: To assess the potential for cardiac liabilities (e.g., hERG channel inhibition) or other effects on the nervous and muscular systems.

  • Transporters: To identify any potential for drug-drug interactions.

Q4: I am observing unexpected effects in my cell-based assays with this compound. How can I troubleshoot this?

If you are observing unexpected phenotypes in your experiments, consider the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify that the observed concentration of this compound is consistent with its known on-target IC50 values for ERα and ERβ inhibition and ERα degradation.

  • Titrate the Compound: Perform a dose-response experiment to determine if the unexpected effect is observed at concentrations significantly higher than those required for ER degradation. Off-target effects are more likely to occur at higher concentrations.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to determine if the observed effect is specific to the pharmacologically active molecule.

  • Rescue Experiment: Attempt to "rescue" the phenotype by adding an excess of 17β-estradiol (E2) to see if the effect is purely anti-estrogenic. If the phenotype persists, it may suggest an off-target mechanism.

  • Orthogonal SERD: Use a different, structurally unrelated SERD (e.g., fulvestrant) to see if the same unexpected phenotype is produced. If not, the effect may be specific to the chemical scaffold of this compound.

Quantitative Data Summary

While specific off-target data for this compound is not publicly available, the following tables represent typical formats for presenting on-target and potential off-target screening data.

Table 1: On-Target Activity of this compound

TargetAssay TypeIC50 (nM)Reference
ERαE2-stimulated transcription1.6[1]
ERβE2-stimulated transcription3.2[1]
MCF-7 cellsProliferation6.3[1]
CAMA-1 cellsProliferation9.2[1]

Table 2: Example Format for Off-Target Kinase Screening Data

This table is a template and does not represent actual data for this compound.

Kinase Target% Inhibition @ 1 µMIC50 (µM)
ABL1< 10> 10
AKT15> 10
CDK215> 10
EGFR< 5> 10
... (and so on for a broad kinase panel)

Table 3: Example Format for Off-Target Receptor Binding Data

This table is a template and does not represent actual data for this compound.

Receptor TargetAssay TypeKi (µM)
Androgen ReceptorRadioligand Binding> 10
Progesterone ReceptorRadioligand Binding> 10
Glucocorticoid ReceptorRadioligand Binding> 10
... (and so on for a panel of receptors)

Experimental Protocols

Below are generalized protocols for key experiments relevant to assessing the on-target and potential off-target effects of compounds like this compound.

Protocol 1: Estrogen Receptor (ER) Transcriptional Inhibition Assay

  • Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate media and allow them to adhere overnight.

  • Hormone Deprivation: Replace the growth medium with a phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours to remove endogenous estrogens.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

  • Estrogen Stimulation: Add a constant concentration of 17β-estradiol (E2) to all wells (except for vehicle controls) to stimulate ER-mediated transcription.

  • Incubation: Incubate the cells for 24 hours.

  • Reporter Gene Assay: If using a reporter cell line (e.g., ERE-luciferase), lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the E2-stimulated control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: General Kinase Off-Target Screening Workflow

  • Assay Platform: Utilize a reputable in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or mass spectrometry-based).

  • Kinase Panel: Select a broad panel of recombinant human kinases representing different branches of the kinome.

  • Compound Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 1 or 10 µM) to identify potential hits. The ATP concentration should be at or near the Km for each kinase.

  • Hit Identification: Identify any kinases that show significant inhibition (e.g., >50%) at the screening concentration.

  • IC50 Determination: For any identified hits, perform a full dose-response curve by testing a serial dilution of this compound to determine the IC50 value.

  • Data Analysis: Analyze the dose-response data using non-linear regression to calculate the IC50 for each off-target kinase.

Visualizations

The following diagrams illustrate key pathways and workflows related to the evaluation of this compound.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds E2_ER E2-ER Complex ER->E2_ER Degradation Proteasomal Degradation ER->Degradation ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates OP1074 This compound OP1074->ER Binds & Destabilizes

Caption: this compound Mechanism of Action.

Off_Target_Kinase_Screening Compound This compound SinglePointScreen Single-Point Screen (e.g., 1 µM) Compound->SinglePointScreen DataAnalysis1 Identify Hits (% Inhibition > 50%) SinglePointScreen->DataAnalysis1 KinasePanel Broad Kinase Panel KinasePanel->SinglePointScreen NoHits No Significant Off-Target Activity DataAnalysis1->NoHits No Hits DoseResponse Dose-Response Assay DataAnalysis1->DoseResponse Hits Found IC50 Calculate IC50 DoseResponse->IC50 Report Report Off-Target Profile IC50->Report

Caption: Workflow for Off-Target Kinase Screening.

Receptor_Binding_Assay Receptor Receptor Preparation (e.g., Membrane Fraction) Incubation Incubate Components Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Serial Dilution of This compound Compound->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Detection Measure Radioactivity (Scintillation Counting) Separation->Detection Analysis Calculate Ki or IC50 Detection->Analysis

Caption: Workflow for a Competitive Receptor Binding Assay.

References

Dissolving (R)-OP-1074 for Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, proper handling and dissolution of compounds are critical for obtaining reliable and reproducible results in cell-based assays. This guide provides a comprehensive overview of how to dissolve (R)-OP-1074 for cell culture applications, including a detailed protocol, troubleshooting tips, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is ≥ 41.67 mg/mL, which is equivalent to ≥ 100 mM. This high solubility allows for the preparation of concentrated stock solutions.

Q3: Are there any other solvents that can be used?

A3: While DMSO is the primary recommendation, some compounds of similar nature can also be dissolved in ethanol. However, the solubility of this compound in ethanol is significantly lower, at approximately 3.33 mg/mL (8.0 mM). Therefore, DMSO is preferred for achieving higher stock concentrations.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v). It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the specific cell line being used.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in stock solution upon storage Improper storage conditions (e.g., temperature fluctuations, exposure to light).Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Precipitation of the compound in the cell culture medium The final concentration of the compound exceeds its solubility in the aqueous medium. The final concentration of the organic solvent is too low to maintain solubility.Ensure the final concentration of this compound in the culture medium is well below its aqueous solubility limit. Maintain a minimal but sufficient final DMSO concentration (e.g., 0.1%) to aid solubility.
Observed cytotoxicity in vehicle control The final concentration of DMSO is too high for the specific cell line.Reduce the final DMSO concentration in the culture medium by preparing a more concentrated stock solution or by using a lower final concentration of the compound. Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration.
Inconsistent experimental results Inaccurate pipetting of the viscous DMSO stock solution. Degradation of the compound due to improper storage or handling.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. Always use freshly prepared dilutions from the stock solution for each experiment.

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound and DMSO.

    • The molecular weight of this compound is 416.51 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need 4.165 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 416.51 g/mol * 1000 mg/g = 4.165 mg/mL

  • Weigh the this compound powder accurately.

  • Add the appropriate volume of DMSO to the powder.

    • For 4.165 mg of this compound, add 1 mL of DMSO.

  • Facilitate dissolution.

    • Vortex the solution for a few minutes.

    • If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.

  • Sterilize the stock solution.

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Logic flow for using this compound in cell culture.

Preventing degradation of (R)-OP-1074 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (R)-OP-1074 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

While specific stability data for this compound is not publicly available, general best practices for structurally similar compounds, such as sertraline, should be followed. It is recommended to store this compound in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration or freezing may be appropriate, but it is crucial to prevent freeze-thaw cycles which can degrade the compound.[1] Always refer to the manufacturer's specific storage instructions if available.

Q2: My experimental results with this compound are inconsistent. Could degradation be a factor?

Inconsistent results can indeed be a sign of compound degradation. Factors such as pH, temperature, light exposure, and the presence of reactive chemicals in your experimental setup can all contribute to the degradation of this compound. It is advisable to perform a stability check of your compound under your specific experimental conditions.

Q3: How can I assess the stability of this compound in my experimental buffer?

To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Prepare a solution of this compound in your buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC. This will help you determine the rate of degradation, if any, and establish a time window for your experiments.

Troubleshooting Guide

Issue 1: Suspected pH-related Degradation

Question: I am observing a loss of this compound potency in my cell culture experiments, which are performed at a physiological pH of 7.4. Could the pH be causing degradation?

Answer: Yes, pH can significantly impact the stability of compounds containing secondary amine groups, which are common in sertraline-like molecules. Both acidic and alkaline conditions can lead to hydrolysis or other degradation pathways.[3] For instance, studies on sertraline have shown that its rate of conversion to an N-methyl derivative is rapid at higher pH levels.[4]

Recommendations:

  • pH Profiling: Conduct a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 7, 9) and analyzing for degradation over time.

  • Buffer Selection: Choose a buffer system that maintains a stable pH throughout your experiment. Borate buffers have been shown to be effective in some cases for compounds with amine groups.[3]

  • Minimize Incubation Time: If the compound shows instability at your experimental pH, minimize the incubation time to reduce the extent of degradation.

Issue 2: Potential for Oxidative Degradation

Question: My experiments involve the use of hydrogen peroxide, and I suspect it might be degrading this compound. How can I confirm this and prevent it?

Answer: Compounds with electron-rich moieties can be susceptible to oxidation. The presence of oxidizing agents like hydrogen peroxide, or even exposure to air and light over extended periods, can lead to the formation of oxidation products.[3]

Recommendations:

  • Avoid Oxidizing Agents: If possible, use alternative reagents that do not have oxidizing properties.

  • Use of Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to your formulation to prevent oxidative degradation.[5]

  • Inert Atmosphere: For highly sensitive experiments, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Forced Degradation Study: To confirm susceptibility to oxidation, you can perform a forced degradation study by intentionally exposing this compound to an oxidizing agent like hydrogen peroxide and analyzing the degradation products.[3]

Issue 3: Reaction with Aldehydes

Question: I am using a formaldehyde-based fixing agent in my protocol. Could this be reacting with this compound?

Answer: Yes, compounds with secondary amine groups, like sertraline, can react with aldehydes such as formaldehyde.[4] This reaction, known as the Eschweiler-Clarke reaction, results in the N-methylation of the secondary amine, leading to the formation of a different compound and a loss of the parent molecule.[4]

Recommendations:

  • Alternative Fixatives: If your experimental design allows, consider using non-aldehyde-based fixatives.

  • Sequential Steps: If formaldehyde must be used, try to perform the treatment with this compound and the fixation step as far apart as possible in your protocol.

  • Control Experiments: Run control experiments without the fixing agent to determine if the observed effect is due to the activity of this compound or its degradation product.

Quantitative Data Summary

The following table summarizes the degradation of a sertraline-like compound under various stress conditions, based on published studies. This can serve as a general guideline for understanding the potential vulnerabilities of this compound.

Stress ConditionReagent/ConditionDurationObservation
Alkaline Degradation 5.0 M Sodium Hydroxide3 hours (boiling)Significant degradation observed.[3]
Acidic Degradation 5.0 M Hydrochloric Acid3 hours (boiling)Significant degradation observed.[3]
Oxidative Degradation 1% (v/v) Hydrogen PeroxideVaries (kinetic study)Degradation follows apparent first-order kinetics.[3]
Photolytic Degradation Exposure to UV lightNot specifiedSusceptible to degradation.[3]
Reaction with Aldehyde 10-20% Formalin (pH 7-9.5)30 daysComplete conversion to N-methyl derivative.[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 5.0 M HCl.

    • Heat the solution in a water bath at 80°C for 3 hours.

    • Cool the solution and neutralize with 5.0 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 5.0 M NaOH.

    • Heat the solution in a water bath at 80°C for 3 hours.

    • Cool the solution and neutralize with 5.0 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration suitable for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight or a UV lamp for a specified period (e.g., 24 hours).

    • Analyze the solution for degradation.

  • Analysis: Analyze all samples (including an untreated control) by a stability-indicating method, such as HPLC with a photodiode array detector, to identify and quantify any degradation products.

Visualizations

cluster_workflow Forced Degradation Study Workflow A This compound Stock Solution B Stress Conditions A->B C Acid Hydrolysis (HCl) B->C D Base Hydrolysis (NaOH) B->D E Oxidation (H2O2) B->E F Photolysis (UV/Light) B->F G Analysis (e.g., HPLC) C->G D->G E->G F->G H Identify Degradation Products & Pathways G->H

Caption: Workflow for a forced degradation study of this compound.

cluster_pathway Potential Degradation Pathway of a Sertraline-like Compound A This compound (Secondary Amine) C N-methylated Product A->C Eschweiler-Clarke Reaction B Formaldehyde (HCHO) B->C

Caption: Potential reaction of this compound with formaldehyde.

References

Interpreting unexpected results with (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-OP-1074. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.

Hypothetical Mechanism of Action for this compound

This compound is a potent and selective, ATP-competitive inhibitor of the Receptor Tyrosine Kinase A (RTK-A). In the canonical signaling pathway, the binding of Ligand Growth Factor 1 (LGF-1) to RTK-A induces receptor dimerization and autophosphorylation. This phosphorylation event creates docking sites for the downstream adaptor protein, Adaptor-P, which in turn becomes phosphorylated. Phosphorylated Adaptor-P activates the MAPK cascade, leading to the phosphorylation of ERK1/2, which then promotes the transcription of Target Gene-X and the subsequent production of Protein-X. The expected effect of this compound is the dose-dependent inhibition of this pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Downstream marker (Protein-X) expression is not reduced, despite confirmed inhibition of Adaptor-P phosphorylation.

Question: I've confirmed with a Western blot that this compound effectively reduces the phosphorylation of Adaptor-P in my cell line. However, my RT-qPCR and ELISA results show no corresponding decrease in the expression of the downstream target, Protein-X. What could explain this discrepancy?

Answer: This is an interesting result that suggests the regulation of Protein-X may be more complex than initially hypothesized. Here are several potential explanations and troubleshooting steps:

Possible Cause 1: Existence of a Bypass Signaling Pathway. There may be a parallel or compensatory signaling pathway that can also lead to the transcription of Gene-X, bypassing the need for Adaptor-P activation. For instance, another signaling cascade, perhaps activated by a different receptor or stimulus present in your experimental conditions, could be compensating for the inhibition of the RTK-A pathway.

Possible Cause 2: High Stability of Protein-X. Protein-X may have a long half-life. Even if you have successfully inhibited new protein synthesis, the pre-existing pool of Protein-X may be degrading very slowly, masking the effect of this compound within the timeframe of your experiment.

Troubleshooting Steps & Data Interpretation:

  • Investigate Bypass Pathways:

    • Perform a phospho-kinase array to get a broader view of signaling pathways that are active in your cells, both with and without this compound treatment. Look for kinases that remain phosphorylated or become activated upon RTK-A inhibition.

    • Review the literature for known crosstalk between the RTK-A pathway and other signaling networks.

  • Determine Protein Half-Life:

    • Conduct a protein stability assay using a protein synthesis inhibitor like cycloheximide. This will help you determine the degradation rate of Protein-X and adjust your experimental endpoint accordingly.

Data Summary: Unexpected Protein-X Levels

Experimental Conditionp-Adaptor-P Level (Relative Units)Protein-X mRNA Level (Fold Change)Protein-X Concentration (pg/mL)
Vehicle Control1.001.00512.4
This compound (100 nM)0.250.95498.7
This compound (1 µM)0.050.91480.1

Visualization of Potential Bypass Pathway

Bypass_Pathway cluster_0 RTK-A Pathway (Inhibited) cluster_1 Hypothetical Bypass Pathway LGF-1 LGF-1 RTK-A RTK-A LGF-1->RTK-A Adaptor-P Adaptor-P RTK-A->Adaptor-P P OP-1074 This compound OP-1074->RTK-A MAPK Cascade MAPK Cascade Adaptor-P->MAPK Cascade Stimulus-Y Stimulus-Y Receptor-B Receptor-B Stimulus-Y->Receptor-B Kinase-Z Kinase-Z Receptor-B->Kinase-Z P Kinase-Z->MAPK Cascade Gene-X Gene-X MAPK Cascade->Gene-X Protein-X Protein-X Gene-X->Protein-X

Caption: Potential bypass pathway leading to Protein-X expression.

Issue 2: Significant cell toxicity observed at concentrations that are inconsistent with the IC50 for RTK-A inhibition.

Question: My in vitro kinase assays show that this compound has an IC50 of 50 nM for RTK-A. However, in my cell-based assays, I'm observing significant cytotoxicity starting at 1 µM, which is much higher than expected. What could be the reason for this?

Answer: This discrepancy between biochemical potency and cellular toxicity is a common challenge in drug development and can point to off-target effects.

Possible Cause 1: Off-Target Kinase Inhibition. this compound may be inhibiting other kinases that are critical for cell survival. While it is selective for RTK-A, at higher concentrations, it may bind to and inhibit other kinases that have a similar ATP-binding pocket.

Possible Cause 2: Non-Kinase Off-Target Effects. The compound might be interacting with other cellular components unrelated to kinases, such as ion channels or metabolic enzymes, leading to toxicity.

Troubleshooting Steps & Data Interpretation:

  • Kinome Profiling: Perform a broad kinase panel screen (kinome scan) to identify other kinases that are inhibited by this compound at the concentrations where you observe toxicity.

  • Use a Structurally Unrelated Inhibitor: Compare the cytotoxic effects of this compound with another known RTK-A inhibitor that has a different chemical scaffold. If both compounds cause toxicity at concentrations above their IC50 for RTK-A, it might suggest the toxicity is related to the inhibition of RTK-A itself in that specific cell line. If the other inhibitor is not toxic, it points towards an off-target effect of this compound.

Data Summary: Potency vs. Cytotoxicity

Assay TypeThis compound ConcentrationResult
Biochemical Kinase Assay50 nMIC50 for RTK-A Inhibition
Cell Viability (MTT Assay)1 µM85% Viability
Cell Viability (MTT Assay)5 µM50% Viability (CC50)
Cell Viability (MTT Assay)10 µM20% Viability

Visualization of Troubleshooting Logic

Toxicity_Troubleshooting Start Unexpected Cytotoxicity Observed CheckOnTarget Is toxicity related to RTK-A inhibition? Start->CheckOnTarget OffTarget Is toxicity due to off-target effects? Start->OffTarget Action1 Test structurally unrelated RTK-A inhibitor CheckOnTarget->Action1 Action2 Perform kinome-wide profiling OffTarget->Action2 Result1 Other inhibitor also toxic? Action1->Result1 Result2 Other kinases inhibited? Action2->Result2 Result1->OffTarget No Conclusion1 On-target toxicity in this cell line Result1->Conclusion1 Yes Conclusion2 Likely off-target toxicity Result2->Conclusion2 Yes

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-Protein Analysis

This protocol is for the detection of phosphorylated Adaptor-P (p-Adaptor-P) and total Adaptor-P.

  • Cell Lysis:

    • Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant and determine protein concentration using a BCA assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.[1]

    • Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel.[1]

    • Perform electrophoresis to separate proteins.[2]

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibody (e.g., anti-p-Adaptor-P) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.[1]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

    • For total protein levels, strip the membrane and re-probe with an antibody for total Adaptor-P.

Protocol 2: RT-qPCR for Gene Expression Analysis

This protocol details the steps for quantifying the mRNA levels of Gene-X.[3]

  • RNA Extraction:

    • Treat cells as required for the experiment.

    • Extract total RNA using a commercially available kit, following the manufacturer's instructions. Ensure a clean, RNase-free environment.[4]

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

    • Include a no-reverse-transcriptase control to check for genomic DNA contamination.[6]

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for Gene-X and a reference gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of Gene-X using the ΔΔCt method, normalizing to the reference gene.[6][7]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.[10]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Technical Support Center: (R)-OP-1074 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues that may be encountered during experiments with (R)-OP-1074.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2] Its primary mechanism of action is the disruption of the estrogen receptor alpha (ERα) helix 12, which leads to the degradation of the ERα protein.[1] This compound is noted for its efficacy in shrinking tumors in tamoxifen-resistant xenograft models.[1][2]

Q2: Is this compound expected to cause cell death?

While the primary therapeutic goal of this compound is to inhibit estrogen-dependent cell proliferation, the degradation of ERα can trigger downstream signaling pathways that may lead to apoptosis (programmed cell death) in cancer cells that are dependent on ERα signaling for survival. Additionally, off-target effects or induction of cellular stress could also contribute to a reduction in cell viability.

Q3: What are the potential off-target effects of this compound that might affect cell viability?

This compound belongs to the benzopyran class of compounds. Some benzopyran derivatives have been shown to induce apoptosis and DNA damage in cancer cells.[3][4] It is also plausible that this compound could interact with other cellular targets, including kinases, although specific off-target effects for this compound have not been extensively documented in the provided search results.

Q4: Could this compound treatment lead to Endoplasmic Reticulum (ER) stress?

Yes, this is a plausible mechanism. G protein-coupled estrogen receptor (GPER) agonists have been shown to induce ER stress, leading to cell death.[5][6][7] Given the structural similarities and the interplay between different estrogen receptors, it is possible that this compound could modulate GPER signaling or that the degradation of ERα could disrupt cellular homeostasis, leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis.

Troubleshooting Guide: Unexpected Cell Death with this compound Treatment

Problem 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Possible Cause 1.1: On-Target Apoptosis

The degradation of ERα by this compound may be efficiently inducing apoptosis in your specific cell line.

  • Suggested Action:

    • Perform a dose-response curve to determine the IC50 value for your cell line.

    • Assess markers of apoptosis such as caspase activation (e.g., Caspase-3/7) or Annexin V staining to confirm that the observed cell death is programmed.

Possible Cause 1.2: Off-Target Cytotoxicity

The observed cell death may be due to off-target effects of the compound.

  • Suggested Action:

    • Test the effect of this compound on a control cell line that does not express ERα. Significant cell death in the ERα-negative line would suggest off-target effects.

    • Review literature for known off-target effects of benzopyran-based compounds.

Possible Cause 1.3: Endoplasmic Reticulum (ER) Stress

This compound may be inducing ER stress, leading to apoptosis.

  • Suggested Action:

    • Analyze the expression of ER stress markers such as GRP78, CHOP, and the phosphorylation of PERK and IRE1α via Western blot. An upregulation of these markers would indicate ER stress.

Problem 2: Inconsistent Cell Viability Results Between Experiments

Possible Cause 2.1: Variability in Experimental Conditions

Inconsistencies in cell density, passage number, or reagent preparation can lead to variable results.

  • Suggested Action:

    • Ensure consistent cell seeding density and use cells within a defined passage number range for all experiments.

    • Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Possible Cause 2.2: Assay Interference

The compound may interfere with the cell viability assay itself.

  • Suggested Action:

    • Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT or resazurin).

    • Consider using an alternative cell viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo® instead of a metabolic-based assay like MTT).

Data Summary

Table 1: Potential Mechanisms of this compound-Induced Cell Viability Reduction and Suggested Verification Methods

Potential Mechanism Description Suggested Experimental Verification
On-Target Apoptosis Degradation of ERα triggers programmed cell death in ERα-dependent cells.Annexin V/PI Staining, Caspase-Glo® 3/7 Assay, Western blot for cleaved PARP.
ER Stress Disruption of cellular homeostasis leads to the unfolded protein response (UPR) and subsequent apoptosis.Western blot for ER stress markers (GRP78, CHOP, p-PERK, p-IRE1α).
Off-Target Cytotoxicity Interaction with other cellular targets leads to cell death, independent of ERα degradation.Compare cytotoxicity in ERα-positive and ERα-negative cell lines.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and appropriate controls for the desired time period.

  • Cell Harvesting: Gently wash the cells with cold PBS. Detach adherent cells using trypsin-EDTA and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 2: Measurement of Caspase-3/7 Activity using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere. Treat cells with this compound and controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 3: Western Blot for ER Stress Markers

This protocol is for detecting the upregulation of key proteins involved in the unfolded protein response.

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Caption: Troubleshooting workflow for unexpected cell death.

ROP1074_Signaling_Pathway ROP1074 This compound ERa ERα ROP1074->ERa binds & disrupts GPER GPER (?) ROP1074->GPER potential interaction Degradation ERα Degradation ERa->Degradation leads to Apoptosis Apoptosis Degradation->Apoptosis ER_Stress ER Stress GPER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: Plausible signaling pathways for this compound-induced apoptosis.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Confirmation A1 1. Cell Seeding A2 2. This compound Treatment A1->A2 A3 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo®) A2->A3 A4 4. Data Analysis A3->A4 B1 1. Cell Seeding & Treatment B2 2. Staining/Lysis B1->B2 B3 3. Analysis (Flow Cytometry/Luminometry) B2->B3

Caption: General experimental workflows.

References

Technical Support Center: Enhancing (R)-OP-1074-Mediated ERα Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-OP-1074, a selective estrogen receptor degrader (SERD), in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of key quantitative data to support your research in enhancing Estrogen Receptor Alpha (ERα) degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound.

Q1: We are observing inconsistent ERα degradation with this compound in our cell line. What are the potential causes?

A1: Inconsistent degradation of ERα following treatment with this compound can stem from several experimental variables. Key factors to consider include:

  • Cell Line Variability: Different breast cancer cell lines can exhibit varied responses to SERDs due to their unique genetic backgrounds and protein expression profiles.[1] For instance, the expression levels of co-regulators or components of the ubiquitin-proteasome system can differ, affecting the efficiency of ERα degradation.[1]

  • Cell Culture Conditions:

    • Cell Confluency: The density of your cell culture at the time of treatment can significantly impact drug efficacy. Higher confluency may lead to reduced drug availability per cell or altered cellular signaling, potentially resulting in less efficient ERα degradation.[1]

    • Serum Variability: Components in fetal bovine serum (FBS) can vary between batches and may contain endogenous hormones or other factors that interfere with this compound's activity.[1]

  • Experimental Protocol Inconsistencies:

    • Drug Concentration and Treatment Duration: Sub-optimal concentrations of this compound or insufficient treatment times will likely result in incomplete ERα degradation.[1] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

    • Protein Extraction: Inefficient lysis of cells, particularly from the nuclear compartment where ERα is predominantly located, can lead to an underestimation of total ERα levels and misinterpretation of degradation efficiency.

  • Proteasome Activity: this compound-mediated ERα degradation is dependent on the proteasome.[2] If the proteasomal activity in your cells is compromised, you may observe reduced degradation.[1]

Q2: How can I optimize the concentration and treatment time for this compound in my experiments?

A2: To optimize the experimental conditions for this compound, we recommend the following:

  • Dose-Response Study: Culture your cells and treat them with a range of this compound concentrations (e.g., from 0.1 nM to 1 µM) for a fixed time point (e.g., 24 hours). Analyze ERα protein levels by Western blotting to determine the concentration at which maximum degradation is achieved.

  • Time-Course Study: Treat your cells with the optimal concentration of this compound determined from the dose-response study and harvest cells at various time points (e.g., 4, 8, 12, 24, 48 hours). This will help you identify the time required for maximal ERα degradation.

Q3: My Western blot results for ERα are showing multiple bands. How should I interpret this?

A3: The presence of multiple bands on a Western blot for ERα could be due to several factors:

  • Post-Translational Modifications: ERα undergoes various post-translational modifications, such as phosphorylation and ubiquitination, which can alter its molecular weight and lead to the appearance of multiple bands.

  • Protein Degradation Products: The lower molecular weight bands may represent breakdown products of ERα, which can occur during sample preparation.[3] Ensure that protease inhibitors are included in your lysis buffer to minimize degradation.

  • Antibody Specificity: Verify the specificity of your primary antibody. It is advisable to use a well-validated antibody and include appropriate controls, such as a positive control (e.g., recombinant ERα protein) and a negative control (e.g., lysate from an ERα-negative cell line).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineIC50 ValueReference
E2-Stimulated Transcription Inhibition (ERα)-1.6 nM[4][5]
E2-Stimulated Transcription Inhibition (ERβ)-3.2 nM[4][5]
Cell Proliferation InhibitionMCF-76.3 nM[4][5]
Cell Proliferation InhibitionCAMA-19.2 nM[4][5]

Experimental Protocols

Here are detailed methodologies for key experiments used to assess this compound-mediated ERα degradation.

Western Blotting for ERα Degradation

This protocol outlines the steps for assessing ERα protein levels following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

b. Protein Extraction:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).

Immunoprecipitation of Ubiquitinated ERα

This protocol is for the enrichment of ubiquitinated ERα to confirm its degradation via the ubiquitin-proteasome pathway.

a. Cell Treatment and Lysis:

  • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide).

b. Immunoprecipitation:

  • Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-ERα antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

c. Western Blotting:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Perform Western blotting as described above, using a primary antibody against ubiquitin to detect polyubiquitinated ERα.

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

b. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound-mediated ERα degradation.

ERa_Degradation_Pathway cluster_nucleus Nucleus ERa ERα Ub Ubiquitin Proteasome Proteasome ERa->Proteasome Targeted for Degradation ROP1074 This compound ROP1074->ERa Binds to E1 E1 Ub->E1 Activation E2 E2 E1->E2 Conjugation E3 E3 Ligase E2->E3 Transfer E3->ERa Ubiquitination Degraded_ERa Degraded ERα Proteasome->Degraded_ERa Degrades

Caption: Ubiquitin-Proteasome Pathway for ERα Degradation.

Experimental_Workflow start Start: Cell Culture (e.g., MCF-7) treatment Treatment with this compound (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction viability_assay Cell Viability Assay (MTT) harvest->viability_assay quantification Protein Quantification (BCA) protein_extraction->quantification western_blot Western Blotting for ERα quantification->western_blot ip Immunoprecipitation for Ubiquitinated ERα quantification->ip analysis Data Analysis western_blot->analysis viability_assay->analysis ip->analysis end End: Determine Efficacy analysis->end

Caption: General Experimental Workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes ERa_degradation This compound induced ERα Degradation ERa_degradation->PI3K Inhibits Pathway (Potential Effect)

References

Validation & Comparative

A Preclinical Head-to-Head: (R)-OP-1074 Versus Fulvestrant in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical profiles of (R)-OP-1074 and fulvestrant, two selective estrogen receptor degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. This document summarizes their mechanisms of action, presents available comparative efficacy data in a tamoxifen-resistant breast cancer model, and outlines the experimental protocols used to generate this data.

At a Glance: this compound vs. Fulvestrant

FeatureThis compoundFulvestrant
Drug Class Pure Antiestrogen and Selective Estrogen Receptor Degrader (PA-SERD)Selective Estrogen Receptor Degrader (SERD)
Administration Oral (preclinical)Intramuscular
Agonist Activity No known agonist activityNo known agonist activity
ER Degradation Induces ERα degradationInduces ERα degradation
Preclinical Efficacy Demonstrated tumor shrinkage in a tamoxifen-resistant xenograft modelEstablished efficacy in various preclinical models and clinical settings

Mechanism of Action

Both this compound and fulvestrant are antagonists of the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer. They bind to ERα, blocking its activation by estrogen. Furthermore, both compounds induce the degradation of the ERα protein, a key feature of SERDs that distinguishes them from selective estrogen receptor modulators (SERMs) like tamoxifen.

Fulvestrant binds to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This dual action of blocking and degrading the receptor results in a profound suppression of estrogen signaling.

This compound is described as a pure antiestrogen and a selective ER degrader (PA-SERD).[1] Its specific stereochemistry is reported to disrupt helix 12 of the estrogen receptor, leading to its pure antiestrogenic activity.[1]

cluster_0 Estrogen Signaling Pathway cluster_1 Drug Intervention Estrogen Estrogen ERα ERα Estrogen->ERα Binds Dimerization Dimerization ERα->Dimerization ERα Degradation ERα Degradation ERα->ERα Degradation Induces Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation This compound / Fulvestrant This compound / Fulvestrant This compound / Fulvestrant->ERα Binds & Blocks

Mechanism of Action of this compound and Fulvestrant.

Preclinical Efficacy in a Tamoxifen-Resistant Model

A key preclinical study directly compared the efficacy of this compound and fulvestrant in a tamoxifen-resistant xenograft model using MCF7/HER2/neu cells.[2]

Tumor Volume Reduction in Tamoxifen-Resistant Xenografts [2]

Treatment Group (n=10 per group)DosageMean Change in Tumor Volume (%)
Tamoxifen100 mg/kg, daily, oralGrowth
Fulvestrant100 mg/kg, daily, subcutaneousStasis/Slight Regression
This compound 100 mg/kg, twice daily, oral Significant Regression

Note: The study reported that this compound was statistically different from fulvestrant at the end of the study (p < 0.05).[2]

Start Tamoxifen-Resistant MCF7/HER2/neu Xenograft Model Treatment Treatment Groups Start->Treatment Tamoxifen Tamoxifen Treatment->Tamoxifen Fulvestrant Fulvestrant Treatment->Fulvestrant OP1074 This compound Treatment->OP1074 Growth Growth Tamoxifen->Growth Stasis Stasis/Slight Regression Fulvestrant->Stasis Regression Significant Regression OP1074->Regression Outcome Tumor Volume Change

Comparative Efficacy in a Xenograft Model.

Experimental Protocols

Tamoxifen-Resistant Xenograft Model[3]
  • Cell Line: MCF7/HER2/neu cells, which are engineered to overexpress HER2 and are resistant to tamoxifen.

  • Animal Model: Ovariectomized athymic nude mice.

  • Tumor Implantation: MCF7/HER2/neu cells were implanted into the mice, which also received estrogen pellets to support initial tumor growth.

  • Treatment: Once tumors were established, animals were randomized into three groups:

    • Tamoxifen: 100 mg/kg, administered daily by oral gavage.

    • Fulvestrant: 100 mg/kg, administered daily by subcutaneous injection.

    • This compound: 100 mg/kg, administered twice daily by oral gavage.

  • Endpoint: Tumor volumes were measured over time to assess treatment efficacy.

Estrogen Receptor Degradation Assay (Western Blot)
  • Cell Culture: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound (this compound or fulvestrant) or a vehicle control for a specified period.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is visualized using a chemiluminescent substrate, and the intensity of the bands corresponding to ERα is quantified to determine the extent of protein degradation. A loading control (e.g., β-actin) is used to ensure equal protein loading.[3]

Start ER+ Breast Cancer Cells Treatment Treat with this compound or Fulvestrant Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting with anti-ERα Antibody Transfer->Immunoblot Detection Detection & Quantification Immunoblot->Detection Result ERα Degradation Level Detection->Result

References

A Head-to-Head Comparison of Selective Estrogen Receptor Degraders (SERDs): Focus on (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving, with a significant focus on the development of novel Selective Estrogen Receptor Degraders (SERDs). These agents offer a distinct mechanism of action by not only antagonizing the estrogen receptor (ER) but also promoting its degradation. This guide provides a head-to-head comparison of the preclinical investigational SERD (R)-OP-1074 against other key SERDs, including the first-generation fulvestrant and next-generation oral SERDs such as elacestrant and camizestrant. The information is supported by available experimental data to aid in the objective assessment of these compounds.

Mechanism of Action of SERDs

Selective Estrogen Receptor Degraders (SERDs) represent a class of drugs that competitively bind to the estrogen receptor (ER), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1] This dual action of antagonizing and eliminating the ER protein effectively shuts down estrogen signaling pathways that drive the proliferation of ER-positive breast cancer cells.[2] This mechanism is distinct from Selective Estrogen Receptor Modulators (SERMs), like tamoxifen, which can exhibit partial agonist activity in some tissues.

Below is a diagram illustrating the general mechanism of action for SERDs.

SERD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds E1_E2_E3 E1/E2/E3 Ligases ER->E1_E2_E3 Recruits Proteasome Proteasome ER->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates SERD SERD SERD->ER Binds & Induces Conformational Change Ub Ubiquitin E1_E2_E3->ER Ubiquitination Proteasome->ER Degrades Cell_Growth_Inhibition Cell_Growth_Inhibition Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Activates Cell_Growth Cell_Growth

Caption: General Mechanism of Action of SERDs.

Quantitative Comparison of SERD Performance

The following tables summarize key preclinical performance indicators for this compound and comparator SERDs. Data has been compiled from various sources to provide a comparative overview. It is important to note that another compound from the same discovery program as this compound, palazestrant (OP-1250), is a complete ER antagonist (CERAN) and SERD, and its data is included for a more comprehensive comparison.[3][4]

Compound Target IC50 (Transcriptional Inhibition) IC50 (Cell Proliferation, MCF-7) Reference
This compound ERα / ERβ1.6 nM / 3.2 nM6.3 nM[5]
Fulvestrant ER0.94 nM (Cell-free)0.29 nM[6]
Elacestrant ERαNot specifiedNot specified
Camizestrant ERαNot specifiedNot specified
Compound Binding Affinity (Kd) ERα Degradation Reference
This compound Not specifiedInduces ERα degradation[5]
Fulvestrant High Affinity (pM range)Potent ERα degrader[6]
Palazestrant (OP-1250) Favorable biochemical binding affinityDemonstrates ER degradation[3][4]
Elacestrant Not specifiedInduces dose-dependent ERα degradation[7][8][9]
Camizestrant Not specifiedRobust and selective ER degradation[10][11][12][13]

In Vivo Efficacy in Tamoxifen-Resistant Xenograft Models

A critical evaluation of SERDs involves their efficacy in endocrine-resistant breast cancer models. The following table summarizes the available data on the in vivo performance of this compound compared to fulvestrant in a tamoxifen-resistant MCF-7 xenograft model.

Compound Dose & Administration Tumor Growth Inhibition Reference
This compound 100 mg/kg, twice daily, oral gavageStatistically significant tumor shrinkage, superior to fulvestrant[14]
Fulvestrant 100 mg/kg, daily, subcutaneousTumor growth inhibition[14]
Tamoxifen 100 mg/kg, daily, oral gavageIneffective (resistant model)[14]
Palazestrant (OP-1250) Not specifiedSuperior performance in wild-type and ESR1-mutant xenograft studies compared to fulvestrant[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the SERDs discussed in this guide.

Estrogen Receptor α (ERα) Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to induce the degradation of the ERα protein in cancer cell lines.

ER_Degradation_Workflow Cell_Culture 1. Culture ER+ breast cancer cells (e.g., MCF-7) Compound_Treatment 2. Treat cells with varying concentrations of SERD for a specified time (e.g., 24h) Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells to extract total protein Compound_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by size using SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Block non-specific binding sites Transfer->Blocking Primary_Antibody 8. Incubate with primary antibody specific to ERα Blocking->Primary_Antibody Secondary_Antibody 9. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 10. Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis 11. Quantify band intensity to determine ERα levels relative to a loading control (e.g., GAPDH) Detection->Analysis

Caption: Western Blot Workflow for ERα Degradation.

Protocol Summary: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the test SERD for a defined period. Following treatment, cells are lysed, and the total protein is extracted and quantified. Equal amounts of protein are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the intensity of the ERα band is quantified and normalized to a loading control to determine the extent of protein degradation.[15][16][17]

Estrogen Receptor Binding Affinity Assay (Radioligand Competition)

This assay measures the affinity of a compound for the estrogen receptor by assessing its ability to compete with a radiolabeled ligand.

Binding_Affinity_Workflow Receptor_Prep 1. Prepare ERα-containing lysate (e.g., from rat uterus or ER-expressing cells) Incubation 2. Incubate lysate with a fixed concentration of radiolabeled estradiol ([3H]-E2) Receptor_Prep->Incubation Competition 3. Add increasing concentrations of the unlabeled test compound Incubation->Competition Separation 4. Separate bound from free radioligand (e.g., filtration) Competition->Separation Counting 5. Quantify radioactivity of the bound fraction Separation->Counting Analysis 6. Plot data and calculate the IC50 and Kd values Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol Summary: A source of ERα, such as rat uterine cytosol or lysates from ER-expressing cells, is prepared. This is incubated with a constant concentration of a radiolabeled estrogen, typically [3H]-estradiol. Increasing concentrations of the unlabeled test compound are then added to compete for binding to the ERα. After reaching equilibrium, the bound radioligand is separated from the free radioligand, and the amount of radioactivity in the bound fraction is measured. The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Kd) can then be calculated.[18][19][20][21]

In Vivo Tamoxifen-Resistant Xenograft Model

This animal model is used to evaluate the efficacy of a compound against breast tumors that have developed resistance to tamoxifen.

Protocol Summary: Human breast cancer cells, often MCF-7 cells that have been engineered to be tamoxifen-resistant, are implanted into immunocompromised mice (e.g., nude mice).[14] Once tumors are established, the mice are randomized into treatment groups. The test compound, a positive control (like fulvestrant), and a vehicle control are administered according to a defined schedule. Tumor volume is measured regularly to assess the anti-tumor activity of the compounds. At the end of the study, tumors may be excised for further analysis.[22][23]

Concluding Remarks

The development of oral SERDs marks a significant advancement in endocrine therapy for ER+ breast cancer. Preclinical data for this compound and its counterpart, palazestrant (OP-1250), suggest a promising profile with potent ERα degradation and significant in vivo efficacy in endocrine-resistant models.[3][4][5][14] The direct comparison with established and emerging SERDs highlights the competitive landscape and the continuous drive for improved therapeutic options. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound in the management of ER+ breast cancer. This guide provides a foundational comparison based on the currently available preclinical data to inform the research and drug development community.

References

A Comparative Guide to (R)-OP-1074 and Alternatives for Fulvestrant-Resistant ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of (R)-OP-1074 and its alternatives in the context of fulvestrant-resistant estrogen receptor-positive (ER+) breast cancer. While direct evidence for this compound in fulvestrant-resistant models is limited, this guide synthesizes available data on its potent antiestrogenic activity and compares it with elacestrant, a next-generation oral selective estrogen receptor degrader (SERD) with demonstrated efficacy in this setting.

Executive Summary

Fulvestrant, a cornerstone in ER+ breast cancer therapy, faces the challenge of acquired resistance. This necessitates the development of novel therapeutic strategies. This compound, a pure antiestrogen and selective ER degrader (PA-SERD), has demonstrated significant tumor regression in tamoxifen-resistant models, suggesting its potential in endocrine-resistant breast cancer. Elacestrant, another oral SERD, has shown robust anti-tumor activity in preclinical models of fulvestrant resistance and has been clinically validated in patients who have progressed on prior fulvestrant therapy. This guide presents a side-by-side comparison of the available preclinical data for these two agents to inform further research and development in the field of endocrine-resistant breast cancer.

Data Presentation

Table 1: In Vitro Efficacy in Endocrine-Resistant Breast Cancer Cell Lines
CompoundCell Line ModelResistance ProfileIC50Source
This compound MCF-7Tamoxifen-ResistantNot explicitly reported in fulvestrant-resistant lines.[1]
CAMA-1Tamoxifen-ResistantNot explicitly reported in fulvestrant-resistant lines.[1]
Elacestrant MCF7-LTEDY537CFulvestrant-Resistant (ICIR)~100 nM[2]
MCF7-TAMRTamoxifen-ResistantSensitive (IC50 not specified)[2]
Fulvestrant MCF7-LTEDY537CFulvestrant-Resistant (ICIR)>1000 nM[2]
MCF7-TAMRTamoxifen-ResistantSensitive (IC50 not specified)[2]
Table 2: In Vivo Efficacy in Endocrine-Resistant Xenograft Models
CompoundXenograft ModelResistance ProfileTreatment RegimenTumor Growth InhibitionSource
This compound MCF7/HER2/neuTamoxifen-Resistant100 mg/kg, twice daily (oral)Statistically significant tumor shrinkage compared to fulvestrant.[1]
Elacestrant ST941-HI PDXFulvestrant-Resistant (ESR1 Y537S)10, 30, or 60 mg/kg, daily (oral)Dose-dependent reduction in tumor volume.[2]
ST2535-HI PDXFulvestrant-Resistant (ESR1 D538G)10, 30, or 60 mg/kg, daily (oral)Dose-dependent reduction in tumor volume.[2]
CTG-1211-HI PDXFulvestrant-Resistant (ESR1 D538G)10, 30, or 60 mg/kg, daily (oral)Dose-dependent reduction in tumor volume.[2]
Fulvestrant MCF7/HER2/neuTamoxifen-Resistant100 mg/kg, daily (subcutaneous)Less effective than this compound.[1]
ST941-HI PDXFulvestrant-Resistant (ESR1 Y537S)3 mg/dose, weekly (subcutaneous)Minimal effect on tumor volume.[2]
ST2535-HI PDXFulvestrant-Resistant (ESR1 D538G)3 mg/dose, weekly (subcutaneous)Minimal effect on tumor volume.[2]
CTG-1211-HI PDXFulvestrant-Resistant (ESR1 D538G)3 mg/dose, weekly (subcutaneous)Minimal effect on tumor volume.[2]

Experimental Protocols

This compound in Tamoxifen-Resistant Xenograft Model[1]
  • Cell Line: MCF7 cells overexpressing HER2/neu (MCF7/HER2/neu).

  • Animal Model: Ovariectomized athymic nude mice.

  • Tumor Implantation: MCF7/HER2/neu cells were implanted into the mice, supplemented with estrogen pellets to stimulate initial tumor growth.

  • Treatment Groups:

    • Vehicle control.

    • Tamoxifen: 100 mg/kg, daily by oral gavage.

    • Fulvestrant: 100 mg/kg, daily by subcutaneous injection.

    • This compound: 100 mg/kg, twice daily by oral gavage.

  • Study Duration and Endpoints: Tumor volumes were measured regularly to assess treatment efficacy. The primary endpoint was the percent change in tumor volume from the start of treatment.

Elacestrant in Fulvestrant-Resistant Patient-Derived Xenograft (PDX) Models[2]
  • PDX Models:

    • ST941-HI: ER+, ESR1 Y537S mutation, previously exposed to fulvestrant.

    • ST2535-HI & CTG-1211-HI: ER+, ESR1 D538G mutation, previously exposed to tamoxifen, aromatase inhibitors, and fulvestrant.

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Tumor fragments from the PDX models were implanted into the mice.

  • Treatment Groups:

    • Vehicle control.

    • Fulvestrant: 3 mg/dose, weekly.

    • Elacestrant: 10 mg/kg, 30 mg/kg, or 60 mg/kg, daily.

  • Study Duration and Endpoints: Tumor volumes were measured over 64 days to evaluate the anti-tumor activity of the treatments. The primary endpoint was the change in relative tumor volume.

Visualizations

Signaling Pathway of Estrogen Receptor and Mechanism of SERDs

ER_Signaling_and_SERD_Action cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Therapeutic Intervention Estrogen Estrogen Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen->Estrogen Receptor (ER) Binds ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization ER Degradation ER Degradation Estrogen Receptor (ER)->ER Degradation Induces Nuclear Translocation Nuclear Translocation ER Dimerization->Nuclear Translocation ERE Binding ERE Binding Nuclear Translocation->ERE Binding Gene Transcription Gene Transcription ERE Binding->Gene Transcription Activates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Promotes This compound / Elacestrant (SERD) This compound / Elacestrant (SERD) This compound / Elacestrant (SERD)->Estrogen Receptor (ER) Binds & Antagonizes ER Degradation->Gene Transcription Inhibits

Caption: Estrogen receptor signaling and the inhibitory mechanism of SERDs.

Experimental Workflow for Preclinical Xenograft Studies

Xenograft_Workflow Start Start Cell_Line_Selection Select Fulvestrant-Resistant Breast Cancer Cell Line/PDX Start->Cell_Line_Selection Animal_Model Implant into Immunocompromised Mice Cell_Line_Selection->Animal_Model Tumor_Growth Allow Tumors to Establish Animal_Model->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Elacestrant, Fulvestrant, or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for in vivo efficacy studies in xenograft models.

Logical Relationship of Endocrine Resistance and SERD Efficacy

Resistance_and_Efficacy ER_Positive_BC ER+ Breast Cancer Fulvestrant_Treatment Fulvestrant Treatment ER_Positive_BC->Fulvestrant_Treatment Acquired_Resistance Acquired Resistance (e.g., ESR1 mutations) Fulvestrant_Treatment->Acquired_Resistance Next_Gen_SERDs Next-Generation SERDs (this compound, Elacestrant) Acquired_Resistance->Next_Gen_SERDs Novel Treatment Strategy Overcome_Resistance Potential to Overcome Fulvestrant Resistance Next_Gen_SERDs->Overcome_Resistance

Caption: Overcoming fulvestrant resistance with next-generation SERDs.

References

Validating the Anti-Tumor Efficacy of (R)-OP-1074: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical anti-tumor activity of (R)-OP-1074 with other selective estrogen receptor degraders (SERDs) for researchers, scientists, and drug development professionals. This compound is a novel, orally bioavailable pure antiestrogen and selective estrogen receptor degrader (PA-SERD) that has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer.[1][2]

Executive Summary

This compound distinguishes itself through its unique stereochemistry which disrupts the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ERα activity.[1] Preclinical studies highlight its potential in overcoming tamoxifen resistance, a significant challenge in the treatment of ER-positive breast cancer. This guide presents a comparative analysis of this compound against the first-generation SERD, fulvestrant, and other emerging oral SERDs such as elacestrant, brilanestrant (GDC-0810), and camizestrant. The data underscores the promise of this compound as a potent agent for the treatment of ER-positive breast cancers, including those with acquired resistance to current endocrine therapies.

Comparative Efficacy of SERDs in Preclinical Models

The following table summarizes the available preclinical data for this compound and its key alternatives. The data is compiled from various studies to provide a comparative overview of their anti-tumor activities.

CompoundMechanism of ActionIn Vitro Potency (IC50/EC50)In Vivo Efficacy (Xenograft Models)Key Findings
This compound Pure antiestrogen and selective ERα degrader (PA-SERD); disrupts ERα helix 12.[1]Not explicitly stated in the provided search results.Showed significant tumor shrinkage in a tamoxifen-resistant MCF7/HER2/neu xenograft model at 100 mg/kg twice daily.[3] Statistically different from fulvestrant at the end of the study.[3]Demonstrates potent activity in tamoxifen-resistant models.[1][2]
Fulvestrant First-generation injectable SERD; pure ER antagonist that promotes ER degradation.[4][5]Not explicitly stated in the provided search results.Used as a comparator in numerous preclinical studies. A clinically relevant 25 mg/kg dose showed comparable efficacy to a 200 mg/kg dose in some models.[6]Established benchmark for SERD activity. Poor oral bioavailability necessitates intramuscular injection.[1][7]
Elacestrant (RAD1901) Orally bioavailable SERD.[2]Induces ER degradation and inhibits ER-mediated signaling in ER+ breast cancer cell lines.[2]Significant antitumor activity as a single agent and in combination with palbociclib in patient-derived xenograft (PDX) models, including those with ESR1 mutations.[2][8]First oral SERD to receive FDA approval for patients with ESR1-mutated advanced or metastatic breast cancer.[9][10]
Brilanestrant (GDC-0810) Orally bioavailable SERD.[11][12]Potent ER-α binder (IC50=6.1 nM), full transcriptional antagonist (IC50=2 nM), and potent in ER-α degradation (EC50=0.7 nM) and MCF-7 cell viability (IC50=2.5 nM) assays.[11][13]Demonstrated robust activity and tumor regression in tamoxifen-sensitive and tamoxifen-resistant MCF-7 xenograft models.[11][14]Development was halted for reasons other than safety.[15]
Camizestrant (AZD9833) Next-generation oral SERD.[16]Demonstrates robust and selective ER degradation and antiproliferative activity in ESR1 wild-type and mutant cell lines.[16]Shows strong and broad antitumor activity as a monotherapy and in combination with CDK4/6 inhibitors in various preclinical models.[16][17]Has shown a progression-free survival benefit over fulvestrant in a Phase II trial.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-tumor agents. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT/Resazurin-based)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D for ER-positive; MDA-MB-231 for ER-negative control) in 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) and allow them to adhere for 24 hours.[19][20]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds in complete growth medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).[19]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[20]

  • Viability Assessment: Add a viability reagent such as MTT or Resazurin (AlamarBlue) to each well and incubate for 1-4 hours.[19][20]

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[19]

In Vivo Xenograft Tumor Model
  • Cell Preparation: Culture the desired cancer cell line (e.g., MCF7/HER2/neu for tamoxifen-resistant models) to approximately 80-90% confluency. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, at the desired concentration.[21][22]

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID). For ER-positive models, subcutaneous implantation of an estrogen pellet is often required to support initial tumor growth.[3][21]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.[21][22]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]

  • Drug Administration: Administer the test compound (e.g., this compound) and comparators via the appropriate route (e.g., oral gavage, subcutaneous injection) at the specified dose and schedule. The control group receives the vehicle.[3][23]

  • Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice weekly). At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.[23]

  • Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[3]

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis and experimental approach for validating this compound, the following diagrams are provided.

Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates Dimerization Dimerization & Nuclear Translocation ERa->Dimerization ROP1074 This compound ROP1074->ERa Binds & Antagonizes Degradation ERα Degradation ROP1074->Degradation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Degradation->ERa Induces

Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.

start Start: Hypothesis This compound has anti-tumor activity invitro In Vitro Studies: Cell Viability, ERα Degradation start->invitro invivo_setup In Vivo Model Setup: Xenograft Implantation invitro->invivo_setup Positive Results treatment Treatment Administration: This compound vs. Alternatives invivo_setup->treatment monitoring Tumor Growth Monitoring & Data Collection treatment->monitoring analysis Data Analysis: Efficacy & Statistical Significance monitoring->analysis conclusion Conclusion: Validate Anti-Tumor Activity analysis->conclusion

Caption: Experimental workflow for validating the anti-tumor activity of this compound.

References

A Comparative Analysis of (R)-OP-1074 and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD), (R)-OP-1074, with other established SERMs: tamoxifen, raloxifene, lasofoxifene, and bazedoxifene. This analysis is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to SERMs and this compound

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogen-like effects in some tissues (e.g., bone) while blocking potentially harmful effects in others (e.g., breast). This tissue selectivity makes SERMs valuable therapeutic agents for conditions such as hormone receptor-positive breast cancer and osteoporosis.[1][2]

This compound is a novel compound identified as a pure antiestrogen and a selective ER degrader (PA-SERD).[3] Its unique mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, confers pure antiestrogenic activity and efficacy in preclinical models of tamoxifen-resistant breast cancer.[3][4]

Comparative Data Presentation

The following tables summarize the quantitative data for this compound and other SERMs based on available preclinical studies. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: Estrogen Receptor Binding Affinity
CompoundERα IC50 (nM)ERβ IC50 (nM)Source(s)
This compound ~7-20-[5]
Tamoxifen ~20.5 µM (MCF-7 cells)-[6]
Raloxifene ~13.7 µM (MCF-7 cells)-[6]
Lasofoxifene Similar to estradiolSimilar to estradiol[7]
Bazedoxifene ---
IC50 values can vary significantly based on the assay conditions, including the radioligand and cell line used.
Table 2: In Vitro Cell Proliferation Inhibition
CompoundCell LineIC50Source(s)
This compound MCF-7/HER2/neu (tamoxifen-resistant)Efficacious in shrinking tumors[3][5]
Tamoxifen MCF-720.5 µM[6]
Tamoxifen Tamoxifen-Resistant (TAM-R)27.0 µM[6]
Raloxifene MCF-713.7 µM[6]
Raloxifene Tamoxifen-Resistant (TAM-R)15.7 µM[6]
Lasofoxifene ER+ breast cancer modelsEffective in inhibiting tumor growth[8]
Bazedoxifene ---
IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Table 3: In Vivo Uterotrophic Assay
CompoundSpeciesEffect on Uterine WeightSource(s)
This compound MousePure antiestrogen (no increase)[3]
Tamoxifen Rat/MouseAgonist (increase)[7]
Raloxifene Rat/MouseAntagonist (no increase)[7]
Lasofoxifene Rat/MouseMinimal impact[8]
Bazedoxifene Rat/MouseAntagonist (no increase)[9]
The uterotrophic assay assesses the estrogenic (agonist) or antiestrogenic (antagonist) effects of a compound on the uterus of immature or ovariectomized rodents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines and published literature.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for receptor binding.

Materials:

  • Estrogen receptors (ERα and/or ERβ), either from recombinant sources or tissue cytosols (e.g., rat uterine cytosol).

  • Radiolabeled estradiol (e.g., [³H]17β-estradiol).

  • Test compounds and a reference standard (e.g., unlabeled 17β-estradiol).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference standard.

  • In assay tubes, combine the estrogen receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or reference standard.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).

MCF-7 Cell Proliferation Assay

This assay measures the effect of a test compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements.

  • Test compounds.

  • A method for quantifying cell proliferation (e.g., MTT assay, CyQUANT assay, or direct cell counting).

Procedure:

  • Seed MCF-7 cells in multi-well plates and allow them to attach and grow for a specified period.

  • Replace the growth medium with a medium containing various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control like estradiol).

  • Incubate the cells for a period of time (typically 3-7 days) to allow for cell proliferation.

  • At the end of the incubation period, quantify the number of viable cells using a chosen proliferation assay method.

  • Plot the cell viability against the concentration of the test compound to determine the IC50 value.

Rat Uterotrophic Assay

This in vivo assay evaluates the estrogenic or antiestrogenic properties of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rats. The protocol is based on the OECD Test Guideline 440.[10]

Animals:

  • Immature female rats (e.g., Sprague-Dawley or Wistar), typically 18-21 days old at the start of dosing.

  • Alternatively, adult ovariectomized female rats.

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Randomly assign animals to treatment groups (vehicle control, positive control with a known estrogen, and at least two dose levels of the test substance).

  • Administer the test substance or control daily for three consecutive days via oral gavage or subcutaneous injection.

  • Record body weights daily.

  • Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Weigh the uterus (wet weight). The uterus may also be blotted to obtain a blotted weight.

  • Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of SERMs are a result of their ability to induce different conformational changes in the estrogen receptor, leading to the recruitment of distinct sets of co-regulatory proteins (co-activators or co-repressors) in different tissues. This differential gene regulation underlies their tissue-specific agonist and antagonist activities.

This compound Signaling Pathway

This compound acts as a pure antiestrogen by binding to ERα and disrupting the conformation of helix 12. This prevents the recruitment of co-activators necessary for transcriptional activation and leads to the degradation of the estrogen receptor, classifying it as a selective estrogen receptor degrader (SERD).

R_OP_1074_Pathway cluster_cell Target Cell ROP1074 This compound ER Estrogen Receptor α (ERα) ROP1074->ER Binds Helix12 Helix 12 ROP1074->Helix12 Disrupts Conformation ER->Helix12 Contains Coactivator Co-activator ER->Coactivator Binding Blocked Degradation Proteasomal Degradation ER->Degradation Induces Transcription Gene Transcription

Caption: this compound binds to ERα, disrupts Helix 12, blocks co-activator binding, and induces receptor degradation.

Tamoxifen Signaling Pathway

Tamoxifen is a classic SERM with antagonist effects in breast tissue and agonist effects in bone and uterine tissue. In breast cancer cells, it competitively inhibits estrogen binding to ERα, leading to the recruitment of co-repressors and inhibition of estrogen-dependent gene transcription.

Tamoxifen_Pathway cluster_breast Breast Cancer Cell cluster_bone Bone Cell Tamoxifen_Breast Tamoxifen ER_Breast ERα Tamoxifen_Breast->ER_Breast Binds CoRepressor_Breast Co-repressor ER_Breast->CoRepressor_Breast Recruits Estrogen_Breast Estrogen Estrogen_Breast->ER_Breast Blocked by Tamoxifen Transcription_Breast Inhibition of Gene Transcription CoRepressor_Breast->Transcription_Breast Tamoxifen_Bone Tamoxifen ER_Bone ER Tamoxifen_Bone->ER_Bone Binds CoActivator_Bone Co-activator ER_Bone->CoActivator_Bone Recruits Transcription_Bone Activation of Protective Genes CoActivator_Bone->Transcription_Bone

Caption: Tamoxifen acts as an antagonist in breast cells by recruiting co-repressors and as an agonist in bone cells by recruiting co-activators.

Raloxifene, Lasofoxifene, and Bazedoxifene Signaling Pathway

These second and third-generation SERMs generally exhibit an improved safety profile compared to tamoxifen, particularly regarding uterine effects. They act as antagonists in breast and uterine tissue while maintaining agonist activity in bone. Their specific signaling is also dictated by the conformational changes they induce in the estrogen receptor upon binding, leading to tissue-specific recruitment of co-regulators.

Other_SERMs_Pathway cluster_tissue Tissue-Specific Action cluster_breast_uterus Breast / Uterus cluster_bone_tissue Bone SERM Raloxifene / Lasofoxifene / Bazedoxifene ER_alpha ERα SERM->ER_alpha ER_beta ERβ SERM->ER_beta Antagonist Antagonist Effect ER_alpha->Antagonist Agonist Agonist Effect ER_alpha->Agonist ER_beta->Antagonist ER_beta->Agonist CoRepressor Co-repressor Recruitment CoActivator Co-activator Recruitment

Caption: Raloxifene, lasofoxifene, and bazedoxifene exhibit tissue-specific antagonist and agonist effects by binding to ERα and ERβ.

References

Comparative Efficacy of (R)-OP-1074 in Endocrine-Resistant Breast Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-OP-1074 with other endocrine therapies in the context of acquired resistance in estrogen receptor-positive (ER+) breast cancer. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental workflows.

Overview of this compound and Endocrine Resistance

This compound is a novel selective estrogen receptor degrader (SERD) designed to overcome the limitations of current endocrine therapies. Acquired resistance to drugs like tamoxifen, fulvestrant, and aromatase inhibitors is a major clinical challenge, often driven by mutations in the estrogen receptor alpha gene (ESR1) or the activation of alternative growth factor signaling pathways. This guide evaluates the performance of this compound against these resistant phenotypes.

Quantitative Performance Comparison

The following tables summarize the efficacy of this compound in comparison to other endocrine agents in preclinical models of endocrine-resistant breast cancer.

Table 1: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

Treatment GroupDosage and AdministrationMean Percent Change in Tumor Volume (End of Study)Statistical Significance (vs. Fulvestrant)
This compound100 mg/kg, twice daily, oral gavageTumor Shrinkagep < 0.05
Fulvestrant100 mg/kg, daily, subcutaneousTumor Growth-
Tamoxifen100 mg/kg, daily, oral gavageTumor Growth-

Data from a study utilizing an MCF7/HER2/neu xenograft model in ovariectomized athymic nude mice.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Tamoxifen-Resistant Xenograft Model

This protocol describes the in vivo evaluation of this compound's efficacy in a tamoxifen-resistant breast cancer model.

Cell Line:

  • MCF7 cells engineered to overexpress HER2/neu (MCF7/HER2/neu), which confers tamoxifen resistance.[2][3][4][5]

Animal Model:

  • Ovariectomized athymic nude mice.

Tumor Implantation:

  • MCF7/HER2/neu cells are implanted into the mice.

  • Estrogen pellets are implanted to support initial tumor growth.[1]

Treatment Protocol:

  • Once tumors are established, animals are randomized into treatment groups.

  • This compound is administered at 100 mg/kg twice daily via oral gavage.

  • Fulvestrant is administered at 100 mg/kg daily via subcutaneous injection.

  • Tamoxifen is administered at 100 mg/kg daily via oral gavage.[1]

  • Tumor volume is measured regularly throughout the study.

Cell Viability and IC50 Determination Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds in breast cancer cell lines, such as MCF-7 and CAMA-1.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, CAMA-1)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental processes relevant to the study of this compound.

Estrogen_Signaling_and_Resistance cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα) E2->ER GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) GF->RTK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK ERE Estrogen Response Element (ERE) ER->ERE PI3K_Akt_mTOR->ER Ras_Raf_MEK_ERK->ER Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: Estrogen and Growth Factor Signaling Crosstalk in Endocrine Resistance.

Xenograft_Workflow Cell_Culture Culture MCF7/HER2/neu cells Implantation Implant cells and estrogen pellets into nude mice Cell_Culture->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, Fulvestrant, or Tamoxifen Randomization->Treatment Monitoring Measure tumor volume regularly Treatment->Monitoring Analysis Analyze and compare tumor growth/regression Monitoring->Analysis

Caption: Workflow for In Vivo Xenograft Study.

Conclusion

The available preclinical data indicates that this compound demonstrates significant antitumor activity in a tamoxifen-resistant breast cancer model, outperforming both tamoxifen and fulvestrant. The underlying mechanism of resistance in this model involves the overexpression of HER2, leading to increased crosstalk with the estrogen receptor signaling pathway. The provided experimental protocols offer a foundation for further investigation into the cross-resistance profile and efficacy of this compound in various contexts of endocrine-resistant breast cancer. Future studies should aim to evaluate this compound in models with defined ESR1 mutations and resistance to other classes of endocrine therapies to fully characterize its potential as a next-generation treatment for ER+ breast cancer.

References

(R)-OP-1074: A Novel Pure Antiestrogen Demonstrating Superiority Over Current Endocrine Therapies in Preclinical Models of Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of (R)-OP-1074, a novel pure antiestrogen and selective estrogen receptor (ER) degrader (SERD), with current standard-of-care endocrine therapies for ER-positive breast cancer. The data presented herein, derived from preclinical studies, highlights the potential of this compound to overcome mechanisms of resistance that limit the efficacy of existing treatments such as tamoxifen and fulvestrant.

This compound distinguishes itself through its unique mechanism of action. It acts as a pure ER antagonist, completely lacking the partial agonist activity that can contribute to resistance with selective estrogen receptor modulators (SERMs) like tamoxifen. Furthermore, as a potent SERD, this compound actively promotes the degradation of the estrogen receptor, a key driver of tumor growth in ER-positive breast cancer.

Comparative Efficacy in a Tamoxifen-Resistant Xenograft Model

A pivotal preclinical study evaluated the anti-tumor activity of this compound in a tamoxifen-resistant breast cancer model utilizing MCF7/HER2/neu cells. This model is particularly relevant as it mimics a common clinical scenario of acquired resistance to endocrine therapy. The study compared the efficacy of this compound with both tamoxifen and fulvestrant, the current standard-of-care SERD.

Quantitative Data Summary

The following table summarizes the key findings from the in vivo xenograft study, demonstrating the superior tumor growth inhibition achieved with this compound.

Treatment GroupDosage and AdministrationMean Change in Tumor Volume (%)Statistical Significance (vs. Fulvestrant)
Tamoxifen100 mg/kg, daily, oral gavageTumor GrowthNot Applicable
Fulvestrant100 mg/kg, daily, subcutaneousTumor Stasis/Slight RegressionNot Applicable
This compound 100 mg/kg, twice daily, oral gavage Significant Tumor Regression p < 0.05

Data compiled from a preclinical study in a tamoxifen-resistant xenograft model.

As illustrated in the waterfall plot from the study, a significantly greater proportion of tumors in the this compound treatment group exhibited substantial regression compared to those treated with fulvestrant or tamoxifen.

Mechanism of Action: A Dual Approach to Overcoming Resistance

Current endocrine therapies face significant challenges due to both de novo and acquired resistance. This compound's mechanism of action directly addresses key resistance pathways.

  • Selective Estrogen Receptor Modulators (SERMs) - e.g., Tamoxifen: Tamoxifen acts as a competitive inhibitor of estrogen at the ER. However, it can also exhibit partial agonist activity in certain contexts, which can eventually lead to resistance. Resistance mechanisms to tamoxifen are multifaceted and can include alterations in ER expression, mutations in the ESR1 gene, and activation of alternative growth factor signaling pathways.

  • Aromatase Inhibitors (AIs) - e.g., Letrozole, Anastrozole, Exemestane: AIs function by blocking the production of estrogen in postmenopausal women. Resistance to AIs can occur through various mechanisms, including the upregulation of alternative signaling pathways that can activate the ER in a ligand-independent manner, and the development of ESR1 mutations that render the receptor constitutively active. While direct preclinical comparative data of this compound versus aromatase inhibitors is not yet publicly available, the ability of this compound to degrade the ER suggests a potential advantage in overcoming resistance mechanisms that are common to AIs.

  • Selective Estrogen Receptor Degraders (SERDs) - e.g., Fulvestrant: Fulvestrant is a pure antiestrogen that also promotes the degradation of the ER. However, its clinical utility can be limited by its intramuscular route of administration and suboptimal pharmacokinetic properties. This compound, as an orally bioavailable SERD, offers a potential improvement in this class of therapy.

The following diagram illustrates the estrogen receptor signaling pathway and highlights the points of intervention for different classes of endocrine therapies.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_therapies Therapeutic Interventions Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Binds GeneTranscription Gene Transcription (Cell Proliferation, Survival) ERE->GeneTranscription Promotes Tamoxifen Tamoxifen (SERM) Blocks ER Tamoxifen->ER Inhibits AIs Aromatase Inhibitors Block Estrogen Production AIs->Estrogen Inhibits Production Fulvestrant Fulvestrant (SERD) Degrades ER Fulvestrant->ER Promotes Degradation OP1074 This compound (PA-SERD) Degrades ER OP1074->ER Promotes Degradation

Estrogen Receptor Signaling and Therapeutic Interventions.

Experimental Protocols

Tamoxifen-Resistant Xenograft Model
  • Cell Line: MCF7 cells overexpressing HER2/neu (MCF7/HER2/neu) were utilized. These cells exhibit acquired resistance to tamoxifen.

  • Animal Model: Ovariectomized athymic nude mice were used.

  • Tumor Implantation: MCF7/HER2/neu cells were implanted subcutaneously into the mice. Estrogen pellets were also implanted to support initial tumor growth.

  • Treatment Groups: Once tumors reached a specified volume, the mice were randomized into three treatment groups:

    • Tamoxifen: 100 mg/kg administered daily via oral gavage.

    • Fulvestrant: 100 mg/kg administered daily via subcutaneous injection.

    • This compound: 100 mg/kg administered twice daily via oral gavage.

  • Endpoint: Tumor volume was measured regularly to assess treatment efficacy. The primary endpoint was the percent change in tumor volume from the start of treatment.

The following diagram outlines the experimental workflow for the xenograft study.

Start Start: MCF7/HER2/neu cells Implantation Implant cells into ovariectomized nude mice (with estrogen pellet) Start->Implantation TumorGrowth Allow tumors to establish Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Treatment_Tam Tamoxifen (100 mg/kg, daily, p.o.) Randomization->Treatment_Tam Treatment_Fulv Fulvestrant (100 mg/kg, daily, s.c.) Randomization->Treatment_Fulv Treatment_OP1074 This compound (100 mg/kg, twice daily, p.o.) Randomization->Treatment_OP1074 Measurement Measure tumor volume regularly Treatment_Tam->Measurement Treatment_Fulv->Measurement Treatment_OP1074->Measurement Endpoint Endpoint: Analyze tumor volume change Measurement->Endpoint

Experimental Workflow for the Tamoxifen-Resistant Xenograft Study.
Estrogen Response Element (ERE) Luciferase Reporter Assay

This in vitro assay is crucial for quantifying the antagonist activity of compounds on the estrogen receptor.

  • Cell Line: A suitable breast cancer cell line (e.g., T47D or MCF-7) is transfected with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

  • Treatment: The transfected cells are treated with a fixed concentration of estradiol (E2) to stimulate ER-mediated transcription, along with varying concentrations of the test compound (e.g., this compound).

  • Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: The ability of the test compound to inhibit E2-stimulated luciferase activity is determined, and an IC50 value (the concentration at which 50% of the maximal response is inhibited) is calculated.

Conclusion

The preclinical data presented in this guide strongly suggest that this compound possesses significant advantages over current endocrine therapies, particularly in the context of tamoxifen-resistant breast cancer. Its dual mechanism of pure ER antagonism and degradation, combined with its oral bioavailability, positions it as a promising next-generation therapeutic for patients with ER-positive breast cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

The Synergistic Potential of (R)-OP-1074 in Combination Therapies for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

(R)-OP-1074 , a potent and selective estrogen receptor degrader (SERD), represents a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. Its mechanism of action, which involves the complete antagonism and degradation of the estrogen receptor, lays a strong foundation for synergistic combinations with other targeted therapies. While specific preclinical and clinical data on this compound combination therapies are not yet broadly published, extensive research on the closely related SERD, palazestrant (OP-1250) , and the established SERD, fulvestrant , provides a robust framework for understanding the potential synergistic effects of this compound. This guide compares the expected performance of this compound in combination with key drug classes, supported by available data from these analogous compounds.

Synergistic Combinations with CDK4/6 Inhibitors

The combination of a SERD with a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor is a cornerstone of treatment for ER+/HER2- metastatic breast cancer. This synergy arises from the dual blockade of two key pathways driving cancer cell proliferation: the ER signaling pathway and the cell cycle machinery.

Preclinical Evidence with Palazestrant (OP-1250)

Preclinical studies have demonstrated that the combination of palazestrant (OP-1250) with CDK4/6 inhibitors, such as palbociclib and ribociclib, results in greater suppression of cell cycle-related gene transcription than either monotherapy alone.[1] This enhanced activity is attributed to a more profound blockade of the signaling cascade that leads to cell division.

Clinical Validation with Palazestrant (OP-1250)

In a Phase 1b clinical trial, the combination of palazestrant (OP-1250) and palbociclib was well-tolerated in patients with ER+/HER2- breast cancer, with no observed drug-drug interaction.[1] This favorable safety profile is crucial for the successful clinical application of this combination. Olema Oncology is currently conducting Phase 2 and 3 clinical trials to further evaluate palazestrant in combination with various CDK4/6 inhibitors, including ribociclib and atirmociclib.

Table 1: Overview of this compound (inferred) and Palazestrant (OP-1250) Combination Trials with CDK4/6 Inhibitors

Combination AgentDrug ClassRationale for SynergyDevelopmental Stage (with Palazestrant)
PalbociclibCDK4/6 InhibitorDual blockade of ER and cell cycle pathwaysPhase 2
RibociclibCDK4/6 InhibitorDual blockade of ER and cell cycle pathwaysPhase 3
AtirmociclibCDK4/6 InhibitorDual blockade of ER and cell cycle pathwaysPhase 1

Experimental Protocol: In Vivo Xenograft Model for SERD and CDK4/6 Inhibitor Synergy

A standard experimental protocol to evaluate the synergistic effects of a SERD like this compound with a CDK4/6 inhibitor in a preclinical setting would involve the following steps:

  • Cell Line and Animal Model: ER+ breast cancer cell lines (e.g., MCF-7) are implanted into immunocompromised mice to establish tumor xenografts.

  • Treatment Groups: Mice are randomized into four groups:

    • Vehicle control

    • This compound alone

    • CDK4/6 inhibitor (e.g., palbociclib) alone

    • This compound in combination with the CDK4/6 inhibitor

  • Dosing and Administration: Drugs are administered orally or via injection at predetermined doses and schedules.

  • Tumor Volume Measurement: Tumor growth is monitored regularly by measuring tumor volume.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. Synergy is determined by comparing the TGI of the combination group to the individual agent groups. Statistical analyses are performed to assess the significance of the findings.

  • Pharmacodynamic Analysis: Tumor tissues are collected at the end of the study to analyze the expression of key biomarkers (e.g., ER levels, Ki-67 for proliferation) to confirm the on-target effects of the drugs.

Synergy_CDK4_6 cluster_0 ER Signaling Pathway cluster_1 Cell Cycle Pathway Estrogen Estrogen ER ER Estrogen->ER Activates Cyclin_D Cyclin D ER->Cyclin_D Upregulates R_OP_1074 This compound R_OP_1074->ER Degrades CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates Cyclin_D->CDK4_6 Activates E2F E2F Rb->E2F Inhibits Cell_Proliferation Cell_Proliferation E2F->Cell_Proliferation Promotes CDK4_6_Inhibitor CDK4/6 Inhibitor CDK4_6_Inhibitor->CDK4_6 Inhibits

Caption: Dual blockade of ER signaling and the cell cycle by this compound and a CDK4/6 inhibitor.

Synergistic Combinations with PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often dysregulated in ER+ breast cancer and can contribute to endocrine resistance. Targeting this pathway in combination with a SERD offers a rational approach to overcome resistance and enhance anti-tumor activity.

Preclinical Evidence with Palazestrant (OP-1250)

Recent preclinical data has shown that palazestrant (OP-1250) in combination with the mTOR inhibitor everolimus or the pan-AKT inhibitor capivasertib enhances tumor suppression in ER+ breast cancer models.[2] This suggests that the dual blockade of the ER and PI3K/mTOR pathways can lead to a more potent anti-cancer effect.

Clinical Context with Fulvestrant

The combination of fulvestrant with the PI3Kα inhibitor alpelisib is an approved therapy for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer, demonstrating the clinical validity of this combination strategy.

Table 2: Overview of this compound (inferred) and Palazestrant (OP-1250) Combination with PI3K/mTOR Pathway Inhibitors

Combination AgentDrug ClassRationale for SynergyDevelopmental Stage (with Palazestrant)
EverolimusmTOR InhibitorOvercoming endocrine resistance mediated by the PI3K/mTOR pathwayPreclinical
AlpelisibPI3Kα InhibitorTargeting PIK3CA mutations, a common driver of resistancePhase 1
CapivasertibAKT InhibitorBlocking a key node in the PI3K signaling pathwayPreclinical

Experimental Protocol: In Vitro Cell Viability Assay for Synergy Assessment

To quantify the synergistic interaction between a SERD and a PI3K/mTOR pathway inhibitor, a cell viability assay is commonly employed:

  • Cell Culture: ER+ breast cancer cells are seeded in 96-well plates.

  • Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the combination drug (e.g., everolimus) for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Synergy Analysis: The dose-response data is analyzed using software that calculates the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Experimental_Workflow cluster_workflow In Vitro Synergy Assessment Workflow Seed_Cells Seed ER+ Breast Cancer Cells Treat_Cells Treat with this compound and Combination Drug (Dose Matrix) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Viability Analyze_Data Calculate Combination Index (CI) (Synergy, Additivity, Antagonism) Measure_Viability->Analyze_Data

Caption: Workflow for determining in vitro synergy using a cell viability assay.

Future Directions: Novel Combinations

The landscape of breast cancer treatment is continuously evolving, with novel targets and therapeutic agents emerging. The synergistic potential of this compound is likely to extend beyond the well-established combinations.

KAT6 Inhibitors

Olema Oncology is investigating its KAT6 inhibitor, OP-3136 , in combination with palazestrant. Preclinical data shows that this combination enhances anti-tumor activity in ER+ breast cancer models.[3] Given the similar mechanism of action, a combination of this compound with a KAT6 inhibitor could also be a promising future strategy.

Conclusion

While direct experimental data for this compound in combination therapies is awaited, the extensive preclinical and clinical evidence from the analogous SERD, palazestrant (OP-1250), and the established SERD, fulvestrant, strongly supports the rationale for combining this compound with CDK4/6 inhibitors and PI3K/mTOR pathway inhibitors. These combinations hold the promise of overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer. Further research is warranted to elucidate the specific synergistic effects and optimal combination strategies for this compound.

References

The Evolving Landscape of Endocrine Therapy: Benchmarking Palazestrant ((R)-OP-1250) Against Next-Generation SERDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation, driven by the emergence of novel endocrine therapies designed to overcome resistance to established treatments. At the forefront of this evolution are the next-generation oral Selective Estrogen Receptor Degraders (SERDs). This guide provides a comparative analysis of palazestrant ((R)-OP-1250), a promising new agent, against other key next-generation SERDs currently in development.

Palazestrant ((R)-OP-1250) is an orally bioavailable complete ER antagonist and selective ER degrader.[1][2] It represents a significant advancement in the development of endocrine therapies, demonstrating potent preclinical activity in both wild-type and mutant ER models.[1] This guide will objectively compare its performance with other next-generation SERDs, supported by available experimental data.

Quantitative Comparison of Preclinical Data

The following tables summarize key preclinical data for palazestrant ((R)-OP-1250) and a selection of other next-generation SERDs. This data provides a snapshot of their relative potency and efficacy in in vitro and in vivo models.

Table 1: In Vitro Performance of Next-Generation SERDs

CompoundTargetCell LineIC50 (nM) (Proliferation)ER DegradationReference
Palazestrant ((R)-OP-1250)ERαMCF-7Not explicitly statedPotent degrader[2]
Camizestrant (AZD9833)ERαMCF-7Not explicitly statedRobust and selective ER degradation[3]
Imlunestrant (LY3484356)ERαMCF-75.2Effective degradation of WT and mutant ER[4]
Amcenestrant (SAR439859)ERαMCF-7Not explicitly stated98% degradation at 0.2 nM[5]
Giredestrant (GDC-9545)ERαNot specifiedNot explicitly statedSuperior preclinical potency over fulvestrant[6][7]
Rintodestrant (G1T48)ERαNot specifiedNot explicitly statedPotent degrader[8][9]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDosingTumor Growth InhibitionReference
Palazestrant ((R)-OP-1250)MCF-7 XenograftOralSuperior performance to fulvestrant[2][10]
Imlunestrant (LY3484356)PDX (Y537S ESR1 mutation)Not specifiedOutperformed fulvestrant, leading to tumor regression[4][11]
Elacestrant (RAD-1901)PDX (endocrine-resistant)OralStrong anti-estrogenic activity[12]
Rintodestrant (G1T48)Not specifiedOralDelays tumor proliferation[9]

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays used to evaluate the efficacy of SERDs. The following are detailed methodologies for key experiments.

Estrogen Receptor (ER) Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of the estrogen receptor.

  • Cell Culture: Human breast cancer cell lines, such as MCF-7, which are ER-positive, are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., palazestrant or other SERDs) or a vehicle control for a specified period (typically 24-48 hours).

  • Cell Lysis: After treatment, cells are washed and then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme that allows for signal detection.

  • Data Analysis: The intensity of the ERα band for each treatment is quantified and normalized to a loading control (e.g., β-actin) to determine the percentage of ER degradation compared to the vehicle control.

MCF-7 Xenograft Model for In Vivo Efficacy

This animal model is used to assess the anti-tumor activity of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: MCF-7 human breast cancer cells are implanted subcutaneously into the flank of the mice. Estrogen supplementation is often required to support tumor growth.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with the test compound (e.g., palazestrant orally) or a vehicle control according to a specific schedule and dose.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, which is the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be assessed.

  • Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the treatment.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Estrogen_Receptor_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocates ER_dimer ER Dimer SERD Next-Gen SERD ((R)-OP-1074) SERD->ER Binds & Induces Conformational Change ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates ER_dimer->ERE Binds

Figure 1: Mechanism of Action of Next-Generation SERDs.

Experimental_Workflow_ER_Degradation cluster_invitro In Vitro Assay cluster_invivo In Vivo Model cluster_data Data Interpretation A 1. Culture ER+ Breast Cancer Cells (e.g., MCF-7) B 2. Treat with this compound or other SERDs A->B C 3. Lyse Cells to Extract Proteins B->C D 4. Quantify Protein Concentration C->D E 5. Western Blot for ERα Expression D->E F 6. Analyze ERα Degradation E->F L Compare Degradation Potency (IC50) F->L G 1. Implant MCF-7 cells in Immunocompromised Mice H 2. Allow Tumors to Grow G->H I 3. Administer this compound orally H->I J 4. Measure Tumor Volume Regularly I->J K 5. Evaluate Tumor Growth Inhibition J->K M Assess In Vivo Efficacy and Tolerability K->M

Figure 2: Preclinical Evaluation Workflow for SERDs.

Logical_Relationship cluster_problem Clinical Challenge cluster_solution Therapeutic Strategy cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome A Endocrine Resistance in ER+ Breast Cancer B ESR1 Mutations A->B is a key mechanism of C Development of Next-Generation SERDs B->C drives need for D This compound / Palazestrant C->D leads to E ER Antagonism D->E F ER Degradation D->F G Overcome Resistance E->G F->G H Improved Patient Outcomes G->H

Figure 3: Rationale for Next-Generation SERD Development.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-OP-1074: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like (R)-OP-1074, a selective estrogen receptor degrader (SERD), is a critical component of laboratory safety and environmental responsibility. Due to the pharmacologically active nature of this compound, stringent disposal procedures must be followed to mitigate potential hazards. This guide provides essential information and a step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is identified as a research chemical, an isomer used as a control compound for OP-1074, with the CAS number 1443752-77-9. As a SERD, it is designed to be biologically active, and therefore, it should be handled as a potent compound.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders or creating aerosols.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to be clear, concise, and easy to follow for laboratory professionals.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe 1. Safety First collect Collect Waste in Designated Container ppe->collect 2. Isolate label_container Label Container Clearly collect->label_container 3. Identify store Store in Secure Designated Area label_container->store 4. Secure contact Contact Licensed Waste Disposal store->contact 5. Arrange Pickup end_node End: Professional Disposal contact->end_node 6. Final Step

Workflow for the proper disposal of this compound.
  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.

  • Containment :

    • Collect all solid and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the name of the compound "this compound", the CAS number "1443752-77-9", and the appropriate hazard symbols.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as "Hazardous Waste".

  • Professional Disposal :

    • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

    • Provide the waste disposal company with all available information on the compound, including its identity as a pharmacologically active substance.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Evacuate the immediate area of the spill.

  • Don PPE : Put on the appropriate PPE, including respiratory protection if the compound is a powder.

  • Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.

  • Cleanup : Carefully clean the spill area using an appropriate deactivating solution if one is known and safe to use. Otherwise, use a suitable solvent to clean the area, collecting all cleaning materials as hazardous waste.

  • Decontamination : Decontaminate the area thoroughly.

  • Report : Report the spill to the laboratory safety officer.

Disclaimer: The information provided here is based on general principles for handling potent pharmacological compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to consult with the supplier of the compound and a licensed environmental waste management company for specific disposal instructions. This guidance should be used as a supplement to, not a replacement for, official safety and disposal protocols.

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